molecular formula C4H2ClFN2 B1296944 4-Chloro-2-fluoropyrimidine CAS No. 51422-00-5

4-Chloro-2-fluoropyrimidine

Cat. No.: B1296944
CAS No.: 51422-00-5
M. Wt: 132.52 g/mol
InChI Key: AMTOHBIHGICRIT-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoropyrimidine (CAS 51422-00-5) is a high-purity chemical building block specializing in synthesis applications. Its molecular formula is C 4 H 2 ClFN 2 , with a molecular weight of 132.52 g/mol . This compound is a valuable scaffold in medicinal chemistry and drug discovery research due to the reactivity of its halogen substituents, which allow for selective displacement in sequential nucleophilic aromatic substitution reactions. Researchers utilize it primarily as a key intermediate in the synthesis of more complex molecules, such as pyrrolopyrimidines, which are privileged structures in the development of pharmaceutical candidates . Proper handling is essential; this compound requires storage in a freezer under an inert atmosphere (e.g., -20°C) . Safety data indicates it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-chloro-2-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-3-1-2-7-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTOHBIHGICRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342611
Record name 4-chloro-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51422-00-5
Record name 4-chloro-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-fluoropyrimidine: Chemical Properties, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoropyrimidine is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, particularly the presence of two distinct halogen atoms on the pyrimidine ring, offer versatile opportunities for selective chemical modifications. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a special focus on its application as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain properties are based on computational predictions.

Physicochemical Data

A compilation of the key physicochemical data for this compound is presented in Table 1. Researchers should be aware that some of the listed properties are predicted and may vary from experimentally determined values.

PropertyValueSource
Molecular Formula C₄H₂ClFN₂PubChem
Molecular Weight 132.52 g/mol BLD Pharm[1]
CAS Number 51422-00-5BLD Pharm[1]
Predicted Boiling Point 242.8 ± 32.0 °C at 760 mmHgShanghai Kehua Bio[2]
Melting Point Not available-
Density Not available-
Solubility Soluble in many organic solvents.General knowledge
InChI InChI=1S/C4H2ClFN2/c5-3-1-2-7-4(6)8-3/h1-2HPubChem
InChIKey AMTOHBIHGICRIT-UHFFFAOYSA-NPubChem
SMILES C1=CN=C(N=C1Cl)FPubChem
Chemical Structure

The structure of this compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position.

Caption: 2D structure of this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of the electronegative halogen substituents. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the fluorine atom at the 2-position. This regioselectivity allows for the sequential and controlled introduction of different nucleophiles, making this compound a valuable scaffold for building molecular complexity. Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.

Experimental Protocols

Representative Synthesis of this compound

A plausible synthetic route to this compound involves the halogenation of a suitable pyrimidine precursor. The following is a generalized, hypothetical workflow.

G Representative Synthetic Workflow for this compound start Start: 2,4-Dichloropyrimidine step1 Fluorination using a suitable fluorinating agent (e.g., KF) start->step1 step2 Reaction mixture containing this compound and other products step1->step2 step3 Purification by distillation or column chromatography step2->step3 product Product: Pure this compound step3->product analysis Characterization (NMR, GC-MS) product->analysis

Caption: A generalized synthetic workflow for this compound.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the starting material (e.g., 2,4-dichloropyrimidine) is dissolved in a suitable high-boiling point aprotic polar solvent (e.g., sulfolane or N,N-dimethylformamide).

  • Reagent Addition: A fluorinating agent, such as spray-dried potassium fluoride (KF), is added to the solution. A phase-transfer catalyst (e.g., a quaternary ammonium salt) may also be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically in the range of 150-250 °C) and stirred vigorously for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude product is isolated by pouring the mixture into ice-water and extracting with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified. Given the potential for a liquid product, fractional distillation under reduced pressure is a common purification method. Alternatively, for solid products or to remove closely related impurities, column chromatography on silica gel may be employed.

  • Characterization: The identity and purity of the final product are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

Purification by Recrystallization (for solid products)

Should the product or its derivatives be solid, recrystallization is a standard purification technique.

Methodology:

  • Solvent Selection: A suitable solvent or solvent system is identified where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Role in Drug Discovery and Signaling Pathways

This compound is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The 2,4-disubstituted pyrimidine scaffold is a common feature in many epidermal growth factor receptor (EGFR) inhibitors.[3][4]

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[3] In many cancers, this pathway is dysregulated due to mutations in the EGFR gene, leading to uncontrolled cell growth.[3] EGFR inhibitors that contain a pyrimidine core can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[5]

G EGFR Signaling Pathway and Inhibition by Pyrimidine-Based Drugs cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P Phosphorylation EGFR->P RAS RAS-RAF-MEK-ERK Pathway P->RAS PI3K PI3K-AKT-mTOR Pathway P->PI3K Proliferation Cell Proliferation and Survival RAS->Proliferation PI3K->Proliferation Inhibitor Pyrimidine-Based Inhibitor (Synthesized from This compound) Inhibitor->P Blocks

Caption: Role of pyrimidine-based inhibitors in the EGFR signaling pathway.

The diagram illustrates that the binding of the Epidermal Growth Factor (EGF) ligand to its receptor (EGFR) triggers a signaling cascade involving phosphorylation and the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation and survival.[3] Pyrimidine-based inhibitors, often synthesized using intermediates like this compound, can block the phosphorylation step, thereby inhibiting the entire downstream signaling cascade and controlling cancer cell growth.[5]

Conclusion

This compound is a strategically important heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its distinct reactivity at the C4 and C2 positions allows for the facile synthesis of a diverse range of substituted pyrimidines. The utility of this compound as a key building block for the development of potent and selective kinase inhibitors, particularly for the EGFR signaling pathway, highlights its importance for researchers and scientists in the field of oncology and drug development. Further exploration of its reactivity and the development of detailed synthetic protocols will undoubtedly continue to facilitate the discovery of novel therapeutic agents.

References

4-Chloro-2-fluoropyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51422-00-5[1]

This technical guide provides an in-depth overview of 4-Chloro-2-fluoropyrimidine, a heterocyclic building block of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also draws upon information from closely related pyrimidine derivatives to provide a comprehensive understanding of its properties, synthesis, and applications.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes available and predicted data.

PropertyValueSource
Molecular Formula C4H2ClFN2PubChemLite[2]
Molecular Weight 132.52 g/mol BLD Pharm[1]
Monoisotopic Mass 131.98906 DaPubChemLite[2]
Predicted XlogP 1.6PubChemLite[2]
Storage Temperature Inert atmosphere, store in freezer, under -20°CBLD Pharm

Synthesis of this compound

A general approach for the synthesis of chlorofluoropyrimidines often starts from a corresponding dihydroxypyrimidine (uracil derivative), which is then chlorinated, followed by a selective fluorine exchange. For instance, the synthesis of the related compound 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil involves heating with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.

A potential synthetic pathway for this compound could involve the partial fluorination of 2,4-dichloropyrimidine. The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines is influenced by the nature of the nucleophile and reaction conditions. Generally, substitution at the C4 position is favored.

G cluster_synthesis Plausible Synthetic Pathway 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine This compound This compound 2,4-Dichloropyrimidine->this compound Selective Fluorination (e.g., KF, phase-transfer catalyst)

A plausible synthetic pathway to this compound.

Experimental Protocols: A Representative Example

While a specific protocol for this compound is unavailable, the following is a representative procedure for a related transformation: the synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil. This illustrates the general conditions that might be adapted.

Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

  • Reactants: 5-Fluorouracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure:

    • A mixture of 5-fluorouracil and phosphorus oxychloride is prepared in a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

    • N,N-dimethylaniline is added dropwise to the stirred mixture.

    • The reaction mixture is heated to reflux (approximately 100-110 °C) for several hours.

    • After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice and the product is extracted with an organic solvent (e.g., dichloromethane).

    • The organic layer is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product.

    • Purification can be achieved by distillation or chromatography.

Applications in Drug Discovery and Organic Synthesis

Substituted pyrimidines are crucial scaffolds in medicinal chemistry, and this compound serves as a versatile intermediate for the synthesis of more complex bioactive molecules. The chlorine and fluorine atoms provide two distinct reactive sites for nucleophilic substitution and cross-coupling reactions.

The pyrimidine nucleus is a core component of many kinase inhibitors. The differential reactivity of the chloro and fluoro substituents on the pyrimidine ring allows for sequential, regioselective introduction of various functionalities, which is a key strategy in building libraries of compounds for drug screening. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the fluorine at the 2-position.

G cluster_reactivity General Reactivity and Application This compound This compound Intermediate_1 4-Substituted-2-fluoropyrimidine This compound->Intermediate_1 Nucleophilic Substitution at C4 (e.g., R-NH2) Final_Product 2,4-Disubstituted Pyrimidine (e.g., Kinase Inhibitor Scaffold) Intermediate_1->Final_Product Nucleophilic Substitution at C2 (e.g., R'-OH, R'-SH)

General reaction workflow for the synthesis of kinase inhibitor scaffolds.

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, MS) for this compound are not widely published. Researchers are advised to acquire their own analytical data upon synthesis or purchase. Predicted mass spectral data is available.[2]

Note to Researchers: Given the limited publicly available data, it is recommended that the identity and purity of this compound be rigorously confirmed by modern analytical techniques before its use in any experimental work.

References

An In-depth Technical Guide on 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 4-Chloro-2-fluoropyrimidine, a key intermediate in pharmaceutical and materials science research. The information is presented to support researchers, scientists, and drug development professionals in their experimental design and synthesis endeavors.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and process development.

PropertyValue
Chemical Formula C4H2ClFN2[1]
Molecular Weight 132.52 g/mol [1]
CAS Number 51422-00-5[1][2]

Logical Relationship of Molecular Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular identifiers. This visualization clarifies how the chemical name corresponds to a unique chemical formula, which in turn defines its precise molecular weight.

Relationship of Molecular Identifiers A This compound B Chemical Formula C4H2ClFN2 A->B is defined by C Molecular Weight 132.52 g/mol B->C results in

Molecular identifiers for this compound.

References

Spectroscopic Data and Analysis of 4-Chloro-2-fluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-2-fluoropyrimidine, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on its chemical structure and known spectroscopic trends for related heterocyclic compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.6Doublet~4.0H-6
~7.5Doublet~4.0H-5

Note: Predicted chemical shifts are for a solution in a non-polar solvent like CDCl₃ and are relative to a TMS standard. Actual values may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~165 (d, J≈250 Hz)C-2 (coupled to F)
~160C-4
~158C-6
~115 (d, J≈20 Hz)C-5 (coupled to F)

Note: Predicted chemical shifts are relative to a TMS standard. The carbon attached to fluorine (C-2) is expected to show a large one-bond C-F coupling constant. The C-5 carbon will show a smaller two-bond C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~ -70 to -90SingletF-2

Note: The chemical shift is relative to a CFCl₃ standard. The fluorine atom is expected to be a singlet as there are no adjacent protons.

Table 4: Predicted Mass Spectrometry (MS) Data
m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
132/134100/33[M]⁺ (Molecular Ion)
105Moderate[M-HCN]⁺
97Moderate[M-Cl]⁺
70Moderate[C₃H₂N₂]⁺

Note: Data is based on predicted fragmentation patterns for electron ionization (EI) mass spectrometry. The presence of a chlorine atom results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • The spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • The spectrum is acquired on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz.

  • Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

  • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the low natural abundance of ¹³C.

4. ¹⁹F NMR Acquisition:

  • The spectrum is acquired on a spectrometer equipped with a fluorine probe.

  • No proton decoupling is typically necessary unless H-F couplings are to be removed.

  • The spectral width should be set to cover the expected range for aromatic fluorine compounds (e.g., -50 to -150 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

  • For Electron Ionization (EI) or Chemical Ionization (CI), a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) is prepared.

  • For Electrospray Ionization (ESI), the sample is dissolved in a solvent compatible with the mobile phase of the liquid chromatograph (e.g., acetonitrile/water).

2. Instrumentation and Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with EI:

    • The sample is injected into a gas chromatograph to separate it from any impurities.

    • The separated compound then enters the mass spectrometer.

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI:

    • The sample is introduced via a liquid chromatograph.

    • The eluent is sprayed into the mass spectrometer source, where a high voltage creates charged droplets.

    • The solvent evaporates, leading to the formation of protonated or sodiated molecular ions ([M+H]⁺ or [M+Na]⁺). This is a "soft" ionization technique that typically results in less fragmentation than EI.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing and Interpretation cluster_conclusion Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation for NMR & MS Purification->Sample_Prep NMR_Acq NMR Data Acquisition (1H, 13C, 19F) Sample_Prep->NMR_Acq MS_Acq MS Data Acquisition (e.g., GC-MS, LC-MS) Sample_Prep->MS_Acq NMR_Proc NMR Spectra Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc MS_Proc MS Spectrum Analysis (Peak Identification, Fragmentation Analysis) MS_Acq->MS_Proc Structure_Elucidation Structure Elucidation and Confirmation NMR_Proc->Structure_Elucidation Purity_Assessment Purity Assessment NMR_Proc->Purity_Assessment MS_Proc->Structure_Elucidation

Figure 1. General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Structure_Elucidation_Logic cluster_data Spectroscopic Data cluster_interpretation Interpretation H_NMR 1H NMR (Proton environment, neighboring protons) Proton_Info Proton Connectivity H_NMR->Proton_Info C_NMR 13C NMR (Number of unique carbons, functional groups) Carbon_Skeleton Carbon Framework C_NMR->Carbon_Skeleton F_NMR 19F NMR (Presence and environment of fluorine) Fluorine_Position Fluorine Location F_NMR->Fluorine_Position MS Mass Spectrometry (Molecular weight, molecular formula, fragmentation) Molecular_Formula Elemental Composition MS->Molecular_Formula Structure Confirmed Structure of This compound Proton_Info->Structure Carbon_Skeleton->Structure Fluorine_Position->Structure Molecular_Formula->Structure

Figure 2. Logical relationship of spectroscopic data in the structural elucidation of this compound.

Navigating the Solubility Landscape of 4-Chloro-2-fluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoropyrimidine is a key heterocyclic building block in the synthesis of a diverse array of biologically active molecules. Its utility in medicinal chemistry and drug development is significant, with its structure being a component of various developmental and approved therapeutic agents. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the solubility of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for this analytical process.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The solubility is a result of the intermolecular interactions between the solute and solvent molecules, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For this compound, its polarity, arising from the electronegative nitrogen, chlorine, and fluorine atoms, dictates its solubility profile in organic solvents of varying polarities.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published in publicly available literature, qualitative solubility can be inferred from its use in various synthetic procedures. The compound is frequently utilized in reactions carried out in a range of organic solvents, indicating at least partial solubility.

The following table summarizes the qualitative solubility of this compound in several common organic solvents, based on its documented use as a reactant and the general principles of solubility.

Organic SolventPolarity IndexQualitative SolubilityRationale / Context of Use
Dichloromethane (DCM) 3.1SolubleUsed as a reaction solvent in the synthesis of related pyrimidine derivatives.[1]
N,N-Dimethylformamide (DMF) 6.4SolubleOften used as a solvent for reactions involving pyrimidines, suggesting good solubility.[1]
Ethyl Acetate 4.4SolubleEmployed as an extraction solvent in the work-up of reactions involving pyrimidine derivatives.[2]
Propanol 4.0SolubleUtilized as a reaction solvent for the synthesis of 2-amino-4-chloro-pyrimidine derivatives.[2]
Methanol 5.1Likely SolublePolar protic solvent, expected to dissolve polar pyrimidine structures.
Acetone 5.1Likely SolublePolar aprotic solvent, generally a good solvent for a wide range of organic compounds.
Tetrahydrofuran (THF) 4.0Likely SolubleA common polar apathetic solvent in organic synthesis.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent. The following is a detailed protocol for determining the solubility of this compound in an organic solvent of interest.

1. Materials and Reagents:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and place it into a scintillation vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure a saturated solution.

    • Add a known volume or mass of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or use a magnetic stir bar and stirrer.

    • Allow the mixture to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours). It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC or GC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

3. Data Reporting:

The solubility should be reported in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Experimental Workflow for Solubility Determination

The logical progression of steps for determining the solubility of a solid organic compound is crucial for obtaining accurate and reproducible results. The following diagram, generated using the DOT language, illustrates this experimental workflow.

experimental_workflow start Start: Obtain High-Purity This compound & Solvent prep_vial Prepare Vial: Add excess solid solute to a known volume/mass of solvent start->prep_vial equilibrate Equilibration: Agitate at constant temperature (e.g., 24-72 hours) prep_vial->equilibrate settle Phase Separation: Allow excess solid to settle equilibrate->settle sample Sample Collection: Withdraw and filter supernatant settle->sample dilute Dilution: Accurately dilute the filtered sample sample->dilute quantify Quantification: Analyze samples and standards (e.g., by HPLC or GC) dilute->quantify analytical_prep Analytical Preparation: Prepare calibration standards analytical_prep->quantify calculate Calculation: Determine solubility from concentration and dilution factor quantify->calculate end End: Report Solubility Data (e.g., g/100mL at specified T) calculate->end

Figure 1. Experimental workflow for solubility determination.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective application in research and development. While quantitative data remains to be extensively published, its qualitative solubility in common organic solvents like dichloromethane, DMF, ethyl acetate, and propanol is evident from its synthetic applications. The provided detailed experimental protocol based on the shake-flask method offers a robust framework for researchers to precisely determine its solubility in various solvent systems. This knowledge will undoubtedly facilitate the optimization of reaction conditions, purification processes, and the development of novel formulations, thereby accelerating the journey from laboratory synthesis to potential therapeutic applications.

References

Fundamental Reactivity of 4-Chloro-2-fluoropyrimidine with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of 4-chloro-2-fluoropyrimidine with a variety of nucleophiles. As a key building block in medicinal chemistry, understanding its reaction patterns is crucial for the rational design and synthesis of novel therapeutic agents. This document details the underlying principles of its reactivity, presents quantitative data where available, provides detailed experimental protocols for key transformations, and visualizes the core concepts through diagrams.

Core Principles of Reactivity

The reactivity of this compound is primarily governed by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The two nitrogen atoms within the ring act as strong electron-withdrawing groups, activating the carbon positions for nucleophilic attack.

The generally accepted mechanism for the SNAr reaction on this compound is a two-step addition-elimination process. In the first step, the nucleophile attacks one of the carbon atoms bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (either chloride or fluoride) is expelled, restoring the aromaticity of the pyrimidine ring.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity: C4 vs. C2 Position

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. Generally, nucleophilic substitution occurs preferentially at the C4 position over the C2 position. This preference can be attributed to several factors:

  • Stability of the Meisenheimer Intermediate: Attack at the C4 position allows for the delocalization of the negative charge onto both nitrogen atoms of the pyrimidine ring through resonance, leading to a more stable Meisenheimer intermediate compared to the intermediate formed from attack at the C2 position.

  • Frontier Molecular Orbital (FMO) Theory: Computational studies suggest that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dihalopyrimidines has a larger coefficient at the C4 position, indicating that this position is more electrophilic and thus more susceptible to nucleophilic attack.

  • Steric Hindrance: While generally less influential than electronic factors, the steric environment around the C2 and C4 positions can play a role, particularly with bulky nucleophiles.

However, the regioselectivity is not absolute and can be influenced by several factors, including:

  • Substituents on the Pyrimidine Ring: Electron-donating groups at the C6 position can alter the electronic distribution and favor C2 substitution.

  • Nature of the Nucleophile: Certain nucleophiles, particularly those capable of forming hydrogen bonds with substituents at or near the C2 position, can exhibit enhanced reactivity at this site.

  • Reaction Conditions: The choice of solvent, base, and temperature can influence the C4/C2 product ratio.

  • Catalysts: The use of specific catalysts, such as palladium complexes in certain cross-coupling reactions, can override the inherent preference for C4 substitution and lead to C2-selective functionalization.

Regioselectivity_Factors cluster_C4 cluster_C2 Regioselectivity Regioselectivity (C4 vs. C2) C4_Preference General Preference for C4 Substitution Regioselectivity->C4_Preference C2_Selectivity Factors Favoring C2 Substitution Regioselectivity->C2_Selectivity Stable_Intermediate More Stable Meisenheimer Intermediate (Charge delocalization on both N atoms) C4_Preference->Stable_Intermediate FMO Larger LUMO Coefficient at C4 C4_Preference->FMO Ring_Substituents Electron-Donating Groups at C6 C2_Selectivity->Ring_Substituents Nucleophile_Interaction Specific Nucleophile Interactions (e.g., H-bonding) C2_Selectivity->Nucleophile_Interaction Catalysis Use of Specific Catalysts (e.g., Pd complexes) C2_Selectivity->Catalysis

Factors Influencing Regioselectivity in SNAr Reactions.

Data Presentation: Reactivity with Various Nucleophiles

Reaction with Amine Nucleophiles
NucleophileReagents and ConditionsProduct(s)Yield (%)C4/C2 RatioReference
AmmoniaNH3, solvent4-Amino-2-fluoropyrimidine & 2-Amino-4-chloropyrimidineN/APredominantly C4General observation
Primary AminesR-NH2, Base (e.g., K2CO3, Et3N), Solvent (e.g., EtOH, DMF)4-(Alkyl/Aryl)amino-2-fluoropyrimidineModerate to HighPredominantly C4General observation
Secondary AminesR2NH, Base (e.g., K2CO3, DIPEA), Solvent (e.g., EtOH, NMP)4-(Dialkyl/Diaryl)amino-2-fluoropyrimidineModerate to HighPredominantly C4General observation
Reaction with Thiol Nucleophiles
NucleophileReagents and ConditionsProduct(s)Yield (%)C4/C2 RatioReference
Alkyl/Aryl ThiolsR-SH, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF)4-(Alkyl/Aryl)thio-2-fluoropyrimidineModerate to HighPredominantly C4General observation
ThiophenolPhSH, Base (e.g., K2CO3), DMF2-Fluoro-4-(phenylthio)pyrimidineGoodPredominantly C4General synthetic methods
Reaction with Alcohol Nucleophiles
NucleophileReagents and ConditionsProduct(s)Yield (%)C4/C2 RatioReference
AlkoxidesR-ONa, R-OH4-Alkoxy-2-fluoropyrimidineModerate to HighPredominantly C4General observation
PhenoxidesAr-ONa, DMF4-Aryloxy-2-fluoropyrimidineModerate to HighPredominantly C4General synthetic methods

Experimental Protocols

The following are detailed methodologies for key experiments involving the nucleophilic substitution of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

General Procedure for Amination (C4-Substitution)

Amination_Workflow Start Start Combine Combine this compound, amine nucleophile, base, and solvent in a reaction vessel. Start->Combine Heat Heat the reaction mixture (e.g., 60-120 °C). Combine->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup Perform aqueous workup: - Cool the reaction mixture - Add water and extract with an organic solvent Monitor->Workup Reaction Complete Purify Purify the crude product by column chromatography or recrystallization. Workup->Purify Characterize Characterize the product (NMR, MS, etc.). Purify->Characterize End End Characterize->End

Typical Experimental Workflow for Amination.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Base (e.g., K2CO3, Et3N, DIPEA) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, EtOH, 2-propanol)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine nucleophile and the base.

  • Heat the reaction mixture to the desired temperature (typically between 60 °C and 120 °C) with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2-fluoropyrimidine.

General Procedure for Thiolation (C4-Substitution)

Materials:

  • This compound (1.0 equiv)

  • Thiol nucleophile (1.1 equiv)

  • Base (e.g., NaH, K2CO3) (1.1 equiv)

  • Anhydrous solvent (e.g., DMF, THF)

  • Round-bottom flask and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred suspension of the base in the anhydrous solvent at 0 °C, add the thiol nucleophile dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.

  • Add a solution of this compound in the same solvent to the thiolate solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-fluoro-4-(organothio)pyrimidine.

General Procedure for Alkoxylation (C4-Substitution)

Materials:

  • This compound (1.0 equiv)

  • Alcohol (as solvent or in excess)

  • Base (e.g., NaH, Na, K2CO3) (1.1 equiv)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To the alcohol (which can also serve as the solvent), add the base portion-wise at 0 °C.

  • After the base has completely reacted to form the alkoxide, add this compound.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench any remaining base with water.

  • Remove the excess alcohol under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the product by column chromatography or distillation to afford the desired 4-alkoxy-2-fluoropyrimidine.

Conclusion

This compound is a versatile building block in organic synthesis, primarily undergoing nucleophilic aromatic substitution. The inherent electronic properties of the pyrimidine ring favor substitution at the C4 position, a preference that holds true for a wide range of nucleophiles including amines, thiols, and alcohols. However, this regioselectivity can be influenced by substituents on the pyrimidine ring, the nature of the nucleophile, and the reaction conditions. The experimental protocols provided herein offer a foundation for the synthesis of a diverse array of 4-substituted-2-fluoropyrimidines, which are valuable intermediates in the development of new pharmaceuticals and other functional molecules. Further research into fine-tuning reaction conditions and exploring novel catalytic systems will undoubtedly continue to expand the synthetic utility of this important heterocyclic compound.

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-2-fluoropyrimidine (CAS No. 51422-00-5) was publicly available at the time of this writing. The following safety and handling information is a consolidation of data from SDSs of structurally similar compounds, including other chlorinated and fluorinated pyrimidines. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment. All personal protective equipment (PPE) recommendations and handling protocols should be rigorously followed.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is likely to cause irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification (Anticipated)

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3
Acute Toxicity, OralCategory 4 (Harmful if swallowed)

Physical and Chemical Properties

Table 2: Physical and Chemical Properties (Based on 4-Amino-2-chloro-5-fluoropyrimidine)

PropertyValue
Molecular FormulaC4H3ClFN3
Molecular Weight147.54 g/mol
Physical StateSolid
Melting PointNot Available
Boiling PointNot Available
Evaporation RateNot applicable (Solid)

Exposure Controls and Personal Protection

Strict adherence to engineering controls and the use of appropriate personal protective equipment are critical to minimize exposure risk.

Table 3: Exposure Controls and Personal Protective Equipment (PPE)

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Wear chemical safety goggles and a face shield.[1]
Skin Protection Wear a standard laboratory coat.[1] Nitrile gloves (double gloving is recommended) should be worn to prevent skin contact.[1]
Respiratory Protection If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1]
Hygiene Measures Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.

Firefighting Measures and Accidental Release

Firefighting: Use a fire extinguisher appropriate for the surrounding fire. Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release: For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the spilled material and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and contact emergency services.

Handling and Storage

Proper handling and storage are essential for maintaining the chemical's integrity and preventing accidents.

  • Handling: Avoid creating dust. Use non-sparking tools.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[1] Contact a licensed professional waste disposal service to dispose of this material. Empty containers should be rinsed and disposed of properly.

Experimental Workflows and Logical Relationships

experimental_workflow General Workflow for Safe Handling of this compound prep Preparation - Review SDS (of related compounds) - Prepare necessary PPE and engineering controls handling Handling - Work in a fume hood - Weigh and transfer carefully prep->handling reaction Reaction/Use - Monitor reaction conditions - Maintain containment handling->reaction cleanup Cleanup - Decontaminate work surfaces - Clean glassware reaction->cleanup waste Waste Disposal - Segregate waste - Label waste containers cleanup->waste doc Documentation - Record experimental details - Note any safety incidents waste->doc hazard_mitigation Hazard Mitigation Pathway hazard Potential Hazard (e.g., Skin Contact) ppe Required PPE (Nitrile Gloves, Lab Coat) hazard->ppe Prevents first_aid First Aid Measure (Wash with soap and water) hazard->first_aid Treats

References

A Technical Guide to Commercial Sourcing and Quality Control of High-Purity 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sourcing and quality control considerations for high-purity 4-Chloro-2-fluoropyrimidine (CAS No. 51422-00-5), a key building block in pharmaceutical and agrochemical research. This document outlines potential commercial suppliers, typical quality control methodologies, and logical workflows for supplier selection and experimental analysis.

Commercial Suppliers of this compound

Identifying reliable commercial suppliers for high-purity this compound is a critical first step in the research and development pipeline. While a comprehensive public database of pricing and real-time stock is not available, several chemical suppliers list this compound in their catalogs. The following table summarizes potential suppliers and the typical data that should be sought from them. Researchers are advised to contact these suppliers directly to obtain the most current information, including certificates of analysis.

SupplierCAS NumberStated PurityAvailable QuantitiesPriceNotes
BLD Pharm 51422-00-5Information not publicly listed; typically requires inquiry.Available in various quantities, from lab scale to bulk.Pricing available upon request.Offers a range of building blocks and intermediates for pharmaceutical research.[1]
Simson Pharma Limited 347418-42-2 (related compound)Accompanied by Certificate of Analysis.Custom synthesis and stock available.Competitive pricing offered.Specializes in drug impurity standards and research chemicals.
Ossila 62802-42-0 (related compound)>98%Gram-scale quantities.Pricing available on their website.Supplier of high-purity materials for scientific research, including APIs and OLEDs.[2]
Chem-Impex 156-83-2 (related compound)≥ 99% (HPLC)Inquire for availability.Inquire for pricing.Focuses on intermediates for pharmaceutical and agricultural applications.[3]

Note: The purity and availability of this compound can vary. It is imperative to request a certificate of analysis (CoA) from any potential supplier to verify the identity and purity of the compound.

Experimental Protocols for Quality Control

Ensuring the purity and identity of this compound is paramount for its application in drug development and other sensitive research areas. While specific, validated analytical methods for this exact compound are not always publicly available, standardized protocols for similar fluorinated pyrimidines can be adapted. The primary analytical techniques employed for quality control are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of chemical compounds. A reverse-phase HPLC method is typically suitable for analyzing fluorinated pyrimidines.

Objective: To determine the purity of this compound and to identify and quantify any impurities.

Typical Method Parameters:

ParameterDescription
Column A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
Mobile Phase A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a small percentage of formic or trifluoroacetic acid). The exact composition should be optimized for the best separation of the main peak from any impurity peaks.
Flow Rate Typically around 1.0 mL/min.
Detection UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., determined by UV-Vis spectroscopy).
Injection Volume 5-20 µL, depending on the concentration of the sample solution.
Column Temperature Ambient or controlled at a specific temperature (e.g., 25-30 °C) for reproducibility.

Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., the mobile phase or a compatible organic solvent) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis:

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.

Objective: To confirm the identity and structural integrity of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Expected Spectral Features:

  • ¹H NMR: The proton spectrum will show signals corresponding to the protons on the pyrimidine ring. The chemical shifts and coupling constants will be characteristic of the electronic environment created by the chlorine and fluorine substituents.

  • ¹³C NMR: The carbon spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached halogen atoms.

  • ¹⁹F NMR: The fluorine spectrum will show a signal for the fluorine atom, and its chemical shift will be indicative of its position on the pyrimidine ring.

The obtained spectra should be compared with reference spectra or predicted chemical shifts to confirm the structure of the compound.

Visualizing Workflows

Supplier Selection Logic

The process of selecting a suitable commercial supplier involves several key decision points to ensure the quality and reliability of the procured material.

Supplier_Selection start Start: Identify Need for This compound search Identify Potential Suppliers (e.g., BLD Pharm, Simson Pharma) start->search request_info Request Information: - Certificate of Analysis (CoA) - Purity Specifications - Available Quantities - Pricing and Lead Times search->request_info evaluate Evaluate Supplier Information request_info->evaluate evaluate->request_info Information Insufficient compare Compare Suppliers Based on: - Purity - Cost-effectiveness - Reliability (Lead Time) - Documentation Quality evaluate->compare Information Sufficient insufficient_info Insufficient Information evaluate->insufficient_info No Suitable Supplier Found select Select Optimal Supplier compare->select procure Procure Material select->procure QC_Workflow start Start: Receive This compound doc_review Review Certificate of Analysis and Supplier Documentation start->doc_review sample_prep Prepare Samples for Analysis (e.g., dissolve in appropriate solvent) doc_review->sample_prep hplc_analysis HPLC Analysis for Purity sample_prep->hplc_analysis nmr_analysis NMR Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F) sample_prep->nmr_analysis data_analysis Analyze and Interpret Data hplc_analysis->data_analysis nmr_analysis->data_analysis decision Does Material Meet Required Specifications? data_analysis->decision accept Material Accepted for Use decision->accept Yes reject Material Rejected (Contact Supplier) decision->reject No

References

4-Chloro-2-fluoropyrimidine: A Technical Guide to its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Chloro-2-fluoropyrimidine, a key building block in medicinal chemistry. This document details its physical and chemical properties, outlines a probable synthetic route based on established methodologies for related compounds, and explores its significance in the development of therapeutic agents.

Introduction

This compound is a halogenated pyrimidine derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a fundamental component of nucleic acids and is prevalent in numerous pharmaceuticals. The specific substitution pattern of this compound, featuring a chloro group at the 4-position and a fluoro group at the 2-position, offers distinct reactivity profiles that are advantageous for the construction of complex molecular architectures. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis and utility are rooted in the broader development of halopyrimidine chemistry.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 51422-00-5
Molecular Formula C₄H₂ClFN₂
Molecular Weight 132.52 g/mol
Appearance Not specified in available literature, likely a solid or liquid
Storage Conditions Inert atmosphere, store in freezer, under -20°C

Synthesis of this compound

The synthesis of this compound can be logically approached through the selective fluorination of a readily available starting material, 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is a key principle in designing a regioselective synthesis. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. However, specific reaction conditions can be employed to favor substitution at the C2 position.

A plausible and commonly employed method for the synthesis of fluorinated pyrimidines involves the use of a fluoride salt, such as potassium fluoride (KF), in a polar aprotic solvent. The following experimental protocol is a generalized procedure adapted from established methods for the synthesis of similar fluoropyrimidine derivatives.

Experimental Protocol: Synthesis of this compound from 2,4-Dichloropyrimidine

Materials:

  • 2,4-Dichloropyrimidine

  • Potassium Fluoride (spray-dried)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add spray-dried potassium fluoride (1.2 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the vessel.

  • Add 2,4-dichloropyrimidine (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to a temperature between 100-150°C. The optimal temperature should be determined empirically.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol and may require optimization for yield and purity. The reaction is sensitive to moisture, so anhydrous conditions are crucial.

Applications in Drug Discovery and Development

Halogenated pyrimidines, including this compound, are valuable precursors in the synthesis of a wide array of pharmaceutical agents. The chlorine and fluorine substituents can be selectively displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of extensive compound libraries for drug screening.

The pyrimidine core is found in many anticancer, antiviral, and antibacterial drugs. The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a drug molecule. This compound, with its two distinct reactive sites, provides a strategic advantage in the design and synthesis of novel therapeutic candidates.

Logical Workflow for Synthesis

The synthetic strategy for this compound from a common starting material can be visualized as a logical workflow.

Synthesis_Workflow start 2,4-Dichloropyrimidine (Starting Material) step1 Selective Fluorination (e.g., KF/DMF) start->step1 product This compound (Target Molecule) step1->product purification Purification (Distillation/Chromatography) product->purification

A logical workflow for the synthesis of this compound.

General Role of Fluoropyrimidines in Biological Systems

While specific signaling pathways directly involving this compound are not detailed in the available literature, the broader class of fluoropyrimidines plays a crucial role as antimetabolites in chemotherapy. The following diagram illustrates the general mechanism of action of fluoropyrimidines, such as 5-fluorouracil (5-FU), which is a well-established anticancer drug.

Fluoropyrimidine_MoA cluster_cell Cancer Cell FP Fluoropyrimidine (e.g., 5-FU) FdUMP FdUMP FP->FdUMP FUTP FUTP FP->FUTP FdUTP FdUTP FP->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibition RNA RNA FUTP->RNA Incorporation into RNA (RNA Damage) DNA DNA FdUTP->DNA Incorporation into DNA (DNA Damage) Apoptosis Apoptosis (Cell Death) RNA->Apoptosis DNA->Apoptosis

General mechanism of action of fluoropyrimidines in cancer cells.

This diagram illustrates that fluoropyrimidines are converted intracellularly into active metabolites. These metabolites can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, and can also be incorporated into RNA and DNA, leading to cellular damage and ultimately apoptosis (cell death). While this compound is a synthetic intermediate, its derivatives could potentially be designed to function through similar antimetabolite pathways.

4-Chloro-2-fluoropyrimidine: A Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a focused overview of the core physical properties of 4-Chloro-2-fluoropyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related pyrimidine derivatives.

Core Physical Properties

The physical characteristics of this compound are foundational to its handling, purification, and application in synthetic chemistry. While comprehensive experimental data for this specific compound is not extensively published, the available information is summarized below.

Data Presentation

A critical aspect of laboratory work is understanding the physical state and transition temperatures of a compound. The following table summarizes the known quantitative data for the physical properties of this compound.

Physical PropertyValue
Molecular Formula C₄H₂ClFN₂
CAS Number 51422-00-5
Boiling Point 242.8 ± 32.0 °C at 760 mmHg
Melting Point Data not readily available

Note: The boiling point is a predicted value and should be considered as an estimate. The melting point for this compound is not consistently reported in publicly available chemical databases and literature searched.

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the melting and boiling points of this compound are not detailed in the available literature, the following outlines general and widely accepted methodologies for pyrimidine derivatives. These protocols are standard in organic chemistry laboratories and are applicable for the characterization of new and existing compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition occurs over a narrow temperature range.

General Protocol (Capillary Method):

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath with a thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

General Protocol (Distillation Method):

  • Apparatus Setup: A small quantity of the liquid is placed in a distillation flask, which is connected to a condenser, a thermometer, and a receiving flask. Boiling chips are added to ensure smooth boiling.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.

  • Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

  • Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, it is often corrected to the standard pressure of 760 mmHg.

Logical Relationship of Physical States

The physical state of a substance is directly dependent on its temperature. The following diagram illustrates the fundamental relationship between temperature and the physical state of this compound, based on its known and anticipated physical properties.

G cluster_0 Temperature Increase Solid Solid State Liquid Liquid State Solid->Liquid Melting Point (Not Available) Gas Gaseous State Liquid->Gas Boiling Point (~242.8 °C)

Caption: State transitions of this compound with temperature.

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse pyrimidine derivatives utilizing 4-Chloro-2-fluoropyrimidine as a versatile starting material. The methodologies outlined herein are fundamental for the generation of compound libraries for drug discovery and development, particularly for targeting kinases involved in cell signaling pathways.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including approved drugs. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in medicinal chemistry. This compound is a valuable building block for the synthesis of substituted pyrimidines due to the differential reactivity of its halogen atoms. The chlorine at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the fluorine at the C2 position. This differential reactivity allows for selective functionalization at the C4 position, while the C2 position can be targeted in subsequent reactions or left unmodified. Additionally, both halogen atoms can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing a powerful tool for the introduction of carbon-carbon bonds.

The pyrimidine derivatives synthesized from this compound have shown significant potential as inhibitors of key signaling proteins, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in cancer therapy.[1][2]

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further enhanced by the two halogen substituents, facilitates nucleophilic attack at the C4 position, leading to the displacement of the chloride ion. This reaction is a robust and versatile method for introducing a variety of functional groups, including amines, thiols, and alkoxides.

A. Reaction with Amines (Amination)

The reaction of this compound with primary and secondary amines is a widely used method for the synthesis of 4-aminopyrimidine derivatives. These compounds are of significant interest due to their prevalence in kinase inhibitors.

G start Start reagents Combine this compound, Amine, and Base in a suitable solvent start->reagents reaction Heat the reaction mixture (Conventional or Microwave) reagents->reaction monitoring Monitor reaction progress (TLC or LC-MS) reaction->monitoring workup Aqueous work-up monitoring->workup Upon completion purification Purification (Crystallization or Chromatography) workup->purification product Characterize the final product (NMR, MS) purification->product end End product->end

Caption: General experimental workflow for the amination of this compound.

This protocol describes the reaction of this compound with various substituted anilines under conventional heating.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as 2-propanol or water, add the substituted aniline (1.1 eq).[3]

  • Add a base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-anilino-2-fluoropyrimidine derivative.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃2-Propanol80692
24-MethoxyanilineEt₃NDioxane100888
33-ChloroanilineK₂CO₃Water100590
44-FluoroanilineEt₃N2-Propanol80795

Microwave irradiation can significantly reduce reaction times and improve yields for the amination of this compound.[4]

Experimental Protocol:

  • In a microwave reaction vial, combine this compound (1.0 eq), the desired amine (1.1 eq), and a base such as triethylamine (2.0 eq) in a suitable solvent (e.g., anhydrous propanol).[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-140 °C for 15-30 minutes.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography or recrystallization.

EntryAmineBaseSolventTemp (°C)Time (min)Yield (%)
1MorpholineEt₃NPropanol1302094
2PiperidineEt₃NPropanol1201596
3N-MethylpiperazineEt₃NPropanol1402591
44-PhenylpiperazineEt₃NPropanol1403085
B. Reaction with Thiols

The reaction with thiols proceeds smoothly to yield 4-thioether-substituted pyrimidines. The high nucleophilicity of the thiolate anion facilitates the displacement of the chloride at the C4 position.

Experimental Protocol:

  • To a solution of the desired thiophenol (1.1 eq) in a solvent such as DMF or DMSO, add a base like sodium hydride (1.2 eq) or potassium carbonate (2.0 eq) at 0 °C to generate the thiolate in situ.

  • Stir the mixture for 15-30 minutes, then add a solution of this compound (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

EntryThiolBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolNaHDMFRT389
24-MethylthiophenolK₂CO₃DMSORT485
34-ChlorothiophenolNaHDMFRT2.592
C. Reaction with Alcohols

The synthesis of 4-alkoxy-2-fluoropyrimidines is achieved by reacting this compound with the corresponding alcohol in the presence of a strong base.

Experimental Protocol:

  • To a solution of the alcohol (1.5 eq) in a dry aprotic solvent like THF or dioxane, add a strong base such as sodium hydride (1.5 eq) at 0 °C.

  • Stir the mixture for 30 minutes to form the alkoxide.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by flash chromatography.

EntryAlcoholBaseSolventTemp (°C)Time (h)Yield (%)
1EthanolNaHTHF601278
2PhenolK₂CO₃DMF80882
3Benzyl alcoholNaHDioxane701075

II. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C4 position of the pyrimidine ring. This reaction typically employs a palladium catalyst, a base, and an organoboron reagent.

General Experimental Workflow for Suzuki-Miyaura Coupling

G start Start reagents Combine this compound, Boronic Acid/Ester, Base, and Pd Catalyst in a degassed solvent start->reagents reaction Heat the reaction mixture under inert atmosphere (N₂ or Ar) reagents->reaction monitoring Monitor reaction progress (TLC or LC-MS) reaction->monitoring workup Aqueous work-up and extraction monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification product Characterize the final product (NMR, MS) purification->product end End product->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 5: Microwave-Assisted Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol describes a rapid and efficient microwave-assisted Suzuki-Miyaura coupling of this compound with various arylboronic acids.[5]

Experimental Protocol:

  • In a microwave reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (3.0 eq).[5]

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001585
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1102090
33-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1002078
42-Pyridinylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O1202572

III. Biological Relevance and Signaling Pathways

Many pyrimidine derivatives synthesized from this compound exhibit potent inhibitory activity against protein kinases that are crucial in cancer progression, such as EGFR and VEGFR-2.

A. EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation.[6][7] Overexpression or mutation of EGFR is a hallmark of many cancers. Pyrimidine-based inhibitors can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[8]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Derivative (e.g., 4-Anilinopyrimidine) Inhibitor->EGFR Inhibits ATP binding EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

B. VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Binding of VEGF to VEGFR-2 leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, promoting endothelial cell proliferation, migration, and survival.[2] 4-Substituted pyrimidine derivatives can act as potent VEGFR-2 inhibitors by blocking the ATP-binding site of the kinase domain.

VEGFR2_pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Pyrimidine Derivative (e.g., 4-Aminopyrimidine) Inhibitor->VEGFR2 Inhibits ATP binding VEGF VEGF VEGF->VEGFR2 Binds

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrimidine derivatives.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of pyrimidine derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers in medicinal chemistry and drug discovery to explore the chemical space around the pyrimidine scaffold and to develop novel therapeutic agents, particularly in the area of oncology. The selective reactivity of the C4-chloro group in both nucleophilic substitution and cross-coupling reactions, coupled with the potential for further modification at the C2 position, offers a powerful strategy for the generation of diverse and potent small molecules.

References

Application Notes and Protocols for the Use of 4-Chloro-2-fluoropyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Chloro-2-fluoropyrimidine as a versatile building block in the synthesis of potent kinase inhibitors, with a specific focus on Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors.

Introduction

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous kinase inhibitors. Its ability to mimic the purine ring of ATP allows for effective competition at the kinase hinge region. This compound is a particularly useful starting material due to the differential reactivity of its halogen substituents. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for introducing various amine-containing moieties to explore the solvent-exposed region of the kinase active site. The less reactive fluorine atom at the 2-position can be retained or further modified in subsequent synthetic steps, allowing for fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

One important class of kinases that can be targeted by inhibitors derived from this compound is the Colony-Stimulating Factor 1 Receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[1][2] Dysregulation of the CSF-1R signaling pathway is implicated in various cancers, making it an attractive therapeutic target.[1][3] By blocking the CSF-1R signaling cascade, these inhibitors can modulate the tumor microenvironment and inhibit tumor growth.[3]

Synthetic Strategy

The primary synthetic route for elaborating the this compound core involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position. This is typically achieved by reacting this compound with a suitable amine-containing nucleophile, often an aminopyrazole derivative, in the presence of a base. The resulting 4-amino-2-fluoropyrimidine intermediate can then be further functionalized.

Featured Kinase Inhibitor: A CSF-1R Inhibitor

This document will focus on the synthesis and properties of a potent CSF-1R inhibitor, N2-(5-methyl-1H-pyrazol-3-yl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine, as a representative example.

Quantitative Data Summary

The following table summarizes the inhibitory activity of the featured CSF-1R inhibitor and related analogues.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (IC50, nM)Reference CompoundReference IC50 (nM)
1 CSF-1R1.515 (M-NFS-60 cells)Pexidartinib13
2 c-KIT>1000-Pexidartinib27
3 FLT3850-Pexidartinib160

Table 1: In vitro and cell-based inhibitory activity of the featured CSF-1R inhibitor and its selectivity profile. Data is representative of compounds with this scaffold.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution of the chlorine atom at the C4 position of this compound with 3-amino-5-methylpyrazole.

Materials:

  • This compound

  • 3-Amino-5-methylpyrazole

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol, add 3-amino-5-methylpyrazole (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine as a solid.

Protocol 2: Synthesis of N2-(5-methyl-1H-pyrazol-3-yl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine (Final Compound)

This protocol outlines the second nucleophilic aromatic substitution, where the fluorine at the C2 position is displaced by a substituted amine.

Materials:

  • 2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (Intermediate 1)

  • 2-(Aminomethyl)pyridine

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Sealed reaction vial

  • Heating block or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a sealed reaction vial, combine 2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.0 eq), 2-(aminomethyl)pyridine (1.2 eq), and potassium carbonate (2.5 eq) in DMSO.

  • Heat the reaction mixture to 140 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final compound.

Protocol 3: In Vitro CSF-1R Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of the synthesized compound against CSF-1R.

Materials:

  • Recombinant human CSF-1R (kinase domain)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Synthesized inhibitor compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in kinase assay buffer.

  • Add the inhibitor dilutions and a DMSO control to the wells of a 96-well plate.

  • Add the CSF-1R enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthetic Workflow

G A This compound C Intermediate 1 (2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine) A->C DIPEA, n-BuOH, 120°C B 3-Amino-5-methylpyrazole B->C E Final CSF-1R Inhibitor C->E K2CO3, DMSO, 140°C D 2-(Aminomethyl)pyridine D->E

Caption: Synthetic workflow for the CSF-1R inhibitor.

CSF-1R Signaling Pathway

G cluster_0 Cell Membrane CSF-1 Ligand CSF-1 Ligand CSF-1R CSF-1R CSF-1 Ligand->CSF-1R Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation CSF-1R->Dimerization & Autophosphorylation PI3K PI3K Dimerization & Autophosphorylation->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation mTOR->Proliferation, Survival, Differentiation Inhibitor CSF-1R Inhibitor Inhibitor->Dimerization & Autophosphorylation Inhibits

Caption: Simplified CSF-1R signaling pathway and the point of inhibition.

References

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4-chloro-2-fluoropyrimidine with various arylboronic acids. This reaction is a powerful tool for the synthesis of 4-aryl-2-fluoropyrimidines, which are important scaffolds in medicinal chemistry and materials science. The protocols and data presented herein are based on established methodologies for structurally similar substrates, offering a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. It is a versatile and widely used method for the formation of carbon-carbon bonds. For heteroaromatic compounds like this compound, this reaction allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position, a key step in the synthesis of complex molecules and potential drug candidates. The reactivity of the C-Cl bond in this compound is enhanced by the electron-withdrawing nature of the pyrimidine ring, making it a suitable substrate for Suzuki coupling.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the this compound, inserting into the carbon-chlorine bond to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the 4-aryl-2-fluoropyrimidine product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Suzuki Coupling Conditions for Dichloropyrimidines

While specific data for this compound is not extensively available in the public literature, the following tables summarize the results for the Suzuki coupling of the closely related substrate, 2,4-dichloropyrimidine, with phenylboronic acid. These results provide a strong foundation for the development of reaction conditions for this compound, as the reactivity at the 4-position is expected to be similar.

Table 1: Effect of Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine

EntrySolventTemperature (°C)Yield (%)¹
1THF10045
2DMF10058
31,4-Dioxane10071
4Isopropanol8035

¹Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), 24 hours. Data adapted from a study on 2,4-dichloropyrimidines.[1]

Table 2: Effect of Palladium Catalyst on the Suzuki Coupling of 2,4-Dichloropyrimidine

EntryCatalystCatalyst Loading (mol%)Yield (%)¹
1Pd(PPh₃)₄571
2Pd(dppf)Cl₂·CH₂Cl₂570
3Pd₂(dba)₃5<5
4Pd(OAc)₂533

¹Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), 1,4-dioxane, 100°C, 24 hours. Data adapted from a study on 2,4-dichloropyrimidines.[1]

Table 3: Optimization of Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

EntryParameterVariationYield (%)¹
1Temperature80°C65
2Temperature100°C81
3Temperature120°C75
4Reaction Time10 min72
5Reaction Time15 min81
6Reaction Time20 min80
7Catalyst Loading5 mol%81
8Catalyst Loading1 mol%80
9Catalyst Loading0.5 mol%78

¹Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄, K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1), microwave irradiation. Data adapted from a study on 2,4-dichloropyrimidines.[1]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific arylboronic acids and desired reaction scales.

Protocol 1: Conventional Heating Conditions

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME/H₂O)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-fluoropyrimidine.

Protocol 2: Microwave-Assisted Conditions

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 2 mol%)

  • Base (e.g., K₂CO₃, 3.0 equivalents)

  • Solvent mixture (e.g., 1,4-dioxane/water, 2:1)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%).[1]

  • Add the solvent mixture to the vial.[1]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120°C for 15-30 minutes.[1]

  • After cooling, work up the reaction as described in Protocol 1.

Visualizations

The following diagrams illustrate the general workflow for the Suzuki coupling of this compound and the catalytic cycle of the reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst solvent Add Degassed Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat and Stir (Conventional or Microwave) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product: 4-Aryl-2-fluoropyrimidine purify->product

Caption: General experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-Cl(Ln) pd0->pd_complex pd0->pd_complex oxidative_addition transmetal Ar-Pd(II)-Ar'(Ln) pd_complex->transmetal pd_complex->transmetal transmetalation transmetal->pd0 transmetal->pd0 reductive_elimination product Ar-Ar' reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_halide Ar-Cl (this compound) boronic_acid Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Note: Buchwald-Hartwig Amination of 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine in the presence of a palladium catalyst and a phosphine ligand. This reaction has become a cornerstone in medicinal chemistry and drug discovery for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in many biologically active molecules. This application note provides a detailed protocol for the Buchwald-Hartwig amination of 4-chloro-2-fluoropyrimidine, a key intermediate in the synthesis of various kinase inhibitors and other pharmaceuticals. The described protocol offers a general procedure that can be adapted for a range of amine coupling partners.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cross-coupling cycle. The reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The general transformation is depicted below:

Chemical reaction scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol

Materials:

  • This compound

  • Amine of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Reaction vessel (e.g., Schlenk tube, round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Reagent Addition: Add this compound and the desired amine to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the celite pad with additional organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Summary

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines.

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.0)Toluene1001285
4-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane110892
BenzylaminePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.0)Toluene1001678
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane110695
N-MethylpiperazinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.0)Toluene1001088

Visualizations

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Final Product prep_reagents Prepare Reagents (Substrates, Catalyst, Ligand, Base) setup_vessel Setup Reaction Vessel (Inert Atmosphere) prep_reagents->setup_vessel 1. add_reagents Add Reagents & Solvent setup_vessel->add_reagents degas Degas Mixture add_reagents->degas 2. heat Heat & Stir degas->heat 3. monitor Monitor Progress (TLC/LC-MS) heat->monitor 4. cool_down Cool to Room Temperature monitor->cool_down filtration Filter through Celite cool_down->filtration 5. extraction Aqueous Work-up filtration->extraction 6. purification Column Chromatography extraction->purification 7. characterization Characterization (NMR, MS) purification->characterization

Caption: Workflow for the Buchwald-Hartwig Amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air and moisture sensitive; handle them under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Pyrimidines and their derivatives can be hazardous; consult the Safety Data Sheet (SDS) before use.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Buchwald-Hartwig amination of this compound is a reliable and high-yielding method for the synthesis of 4-amino-2-fluoropyrimidine derivatives. The protocol described herein can be readily implemented in a standard organic synthesis laboratory and is amenable to a wide range of amine coupling partners, making it a valuable tool for drug discovery and development. Careful selection of the catalyst, ligand, and base is crucial for optimizing the reaction outcome.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a cornerstone of medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery programs. 4-Chloro-2-fluoropyrimidine is a valuable building block in this context, offering two distinct halogen atoms for sequential or regioselective substitution. The differential reactivity of the chloro and fluoro substituents allows for controlled derivatization, making it an attractive starting material for the synthesis of novel drug candidates.

This document provides detailed application notes and experimental protocols for the SNAr reactions of this compound with common nucleophiles, including amines, thiols, and alcohols.

Regioselectivity of Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution reactions on dihalopyrimidines, the regioselectivity of the initial attack is a crucial consideration. Generally, the C4 and C6 positions of the pyrimidine ring are more activated towards nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogens. In the case of 2,4-dihalopyrimidines, nucleophilic substitution typically occurs preferentially at the C4 position. However, the presence of other substituents on the ring can alter this preference. For instance, an electron-donating group at the C6 position can direct the substitution to the C2 position.

For this compound, the general trend of higher reactivity at the C4 position is expected to hold for many nucleophiles. The greater polarizability and better leaving group ability of chloride compared to fluoride under many SNAr conditions further favors substitution at the C4 position. However, specific reaction conditions and the nature of the nucleophile can influence the regioselectivity.

dot

Figure 1: General regioselectivity of nucleophilic aromatic substitution on this compound.

Application Notes

The substituted 2-fluoropyrimidine and 4-chloropyrimidine derivatives synthesized from this compound are valuable intermediates in the development of a variety of therapeutic agents. The pyrimidine core is a key pharmacophore in numerous kinase inhibitors, antivirals, and other targeted therapies. The ability to introduce diverse functionalities at the C4 and C2 positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following protocols are generalized procedures for the SNAr of this compound. Optimal conditions such as temperature, reaction time, and choice of base and solvent may vary depending on the specific nucleophile and desired outcome.

General Experimental Workflow

dot

Experimental_Workflow start Start reagents Combine this compound, Nucleophile, Base, and Solvent start->reagents reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up (e.g., add water, extract with organic solvent) reaction->workup purification Purify Crude Product (e.g., Column Chromatography) workup->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: A typical experimental workflow for the nucleophilic aromatic substitution of this compound.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the synthesis of 4-amino-2-fluoropyrimidine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃)) (1.5 - 2.0 equivalents)

  • Solvent (e.g., ethanol, isopropanol, acetonitrile, or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

Procedure (Conventional Heating):

  • To a solution of this compound (1.0 equivalent) in the chosen solvent, add the amine nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Procedure (Microwave Irradiation):

  • In a microwave reaction vial, combine this compound (1.0 equivalent), the amine nucleophile (1.1 equivalents), the base (e.g., DIPEA, 1.1 equivalents), and the solvent (e.g., ethanol).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to the specified temperature (e.g., 120-140 °C) for the designated time (e.g., 15-30 minutes).

  • After cooling, work-up and purify the product as described in the conventional heating method.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of 4-(alkyl/arylthio)-2-fluoropyrimidine derivatives.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH)) (1.1 equivalents)

  • Solvent (e.g., tetrahydrofuran (THF), DMF, or ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Prepare the thiolate by dissolving the thiol (1.1 equivalents) in a solution of the base (1.1 equivalents) in the chosen solvent at room temperature under an inert atmosphere.

  • Add this compound (1.0 equivalent) to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Protocol 3: Reaction with Alcohol Nucleophiles

This protocol describes the synthesis of 4-alkoxy/aryloxy-2-fluoropyrimidine derivatives.

Materials:

  • This compound

  • Alcohol or phenol (1.1 equivalents)

  • Base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hydroxide (NaOH)) (1.1 equivalents)

  • Solvent (e.g., THF, DMF, or the alcohol reactant itself)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Generate the alkoxide or phenoxide in situ by carefully adding the base (1.1 equivalents) to the alcohol or phenol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol/phenol (1.1 equivalents) in the solvent before adding the base.

  • Add this compound (1.0 equivalent) to the alkoxide/phenoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 hours).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.

Data Presentation

The following tables summarize representative quantitative data for the SNAr of chloro- and fluoropyrimidines with various nucleophiles. While specific data for this compound is limited in readily available literature, the provided examples for related structures offer valuable insights into expected reactivity and yields.

Table 1: Reaction of Halopyrimidines with Amine Nucleophiles

Starting MaterialAmine NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
2-Amino-4-chloropyrimidine4-MethylpiperazineTEAPropanol120-140 (MW)0.25-0.54-(4-Methylpiperazin-1-yl)pyrimidin-2-amine54
2-Amino-4-chloropyrimidine4-(4-Bromophenyl)piperazineTEAPropanol120-140 (MW)0.25-0.54-(4-(4-Bromophenyl)piperazin-1-yl)pyrimidin-2-amineNot specified
2,4-DichloropyrimidineAniline-EthanolReflux22-Chloro-4-anilinopyrimidine85

Note: Data for 2-amino-4-chloropyrimidine is from a microwave-assisted synthesis[1].

Table 2: Reaction of Halopyrimidines with Thiol and Alcohol Nucleophiles

Starting MaterialNucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
4,6-Dichloro-2-(methylthio)pyrimidineSodium ethoxide-Ethanol~2024-Chloro-6-ethoxy-2-(methylthio)pyrimidine89[2]
2,4-DichloropyrimidineSodium thiophenoxide-EthanolReflux12-Chloro-4-(phenylthio)pyrimidine90
2,4-DichloropyrimidineSodium methoxide-MethanolReflux32-Chloro-4-methoxypyrimidine75

Note: Yields are illustrative and based on general SNAr chemistry of chloropyrimidines.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of substituted pyrimidines. The protocols and data presented here provide a foundation for researchers to explore the SNAr chemistry of this substrate. The regioselective nature of the substitution, typically favoring the C4 position, allows for the controlled introduction of various nucleophiles, paving the way for the development of novel compounds with potential therapeutic applications. Further optimization of reaction conditions for specific nucleophile-substrate combinations is encouraged to achieve desired outcomes in terms of yield and regioselectivity.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 4-chloro-2-fluoropyrimidine, a key building block in the synthesis of diverse pyrimidine-based compounds for pharmaceutical and materials science applications. The methodologies outlined below—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offer versatile strategies for the formation of carbon-carbon and carbon-nitrogen bonds at the C4 position of the pyrimidine core.

General Considerations

The cross-coupling of chloropyrimidines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] Success is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. For the Suzuki-Miyaura coupling, catalysts like tetrakis(triphenylphosphine)palladium(0) are often effective, especially with microwave assistance.[2] For the more demanding Buchwald-Hartwig amination of aryl chlorides, bulky and electron-rich phosphine ligands such as XPhos are generally required in combination with a strong base like sodium tert-butoxide.[3][4] Sonogashira couplings typically employ a dual catalyst system of a palladium complex and a copper(I) salt.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide. The reaction of this compound with various boronic acids allows for the introduction of aryl, heteroaryl, and alkyl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
PdCl₂(dppf)K₃PO₄Dioxane1001692
Pd/IPrK₃PO₄DioxaneRT2485 (C4-selective)[7]

Note: Yields are representative and may vary depending on the specific boronic acid used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a powerful tool for the synthesis of arylamines. This reaction is crucial for introducing diverse amine functionalities onto the pyrimidine scaffold.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Toluene (degassed)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

  • Add degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add this compound and the amine in one portion.

  • Stir the resulting mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding 4-amino-2-fluoropyrimidine.[3]

Data Presentation: Buchwald-Hartwig Amination
CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dba)₂XPhosNaOtBuTolueneReflux6~94
Pd₂(dba)₃P(i-BuNCH₂CH₂)₃NNaOtBuToluene10012High
[Pd(cinnamyl)Cl]₂XantphosDBUToluene10018Good

Note: Yields are based on analogous aryl chloride couplings and may require optimization for this compound.[3][8]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of substituted alkynes.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Tetrahydrofuran (THF, degassed)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Sonogashira Coupling
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF6012-24Good-Excellent
Pd(PPh₃)₄ / CuIi-Pr₂NHDMF808High
PdCl₂(CH₃CN)₂ / cataCXium ACs₂CO₃2-MeTHFRT36Moderate-Good

Note: Yields are representative for Sonogashira couplings of related chloro-heterocycles and may require optimization.[9]

Visualizations

Palladium_Catalyzed_Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Coupling Partner Base catalyst Add Catalyst System: Palladium Precatalyst Ligand reagents->catalyst 1. solvent Add Degassed Solvent catalyst->solvent 2. heating Heat and Stir under Inert Atmosphere solvent->heating 3. monitoring Monitor Progress (TLC, LC-MS) heating->monitoring 4. quench Quench Reaction monitoring->quench 5. extract Aqueous Workup & Extraction quench->extract 6. purify Column Chromatography extract->purify 7. product Isolated Product purify->product 8.

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Lₙ pd2_complex Ar-Pd(II)Lₙ-X pd0->pd2_complex oxidative_addition Oxidative Addition transmetalation Transmetalation pd2_r_complex Ar-Pd(II)Lₙ-R pd2_complex->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->pd0 product Ar-R pd2_r_complex->product arx Ar-X r_b R-B(OR)₂ base Base Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Lₙ pd2_complex Ar-Pd(II)Lₙ-X pd0->pd2_complex oxidative_addition Oxidative Addition amine_coordination Amine Coordination pd2_amine_complex [Ar-Pd(II)Lₙ(HNR₂)]⁺X⁻ pd2_complex->pd2_amine_complex deprotonation Deprotonation pd2_amido_complex Ar-Pd(II)Lₙ-NR₂ pd2_amine_complex->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->pd0 product Ar-NR₂ pd2_amido_complex->product arx Ar-X amine HNR₂ base Base

References

Application Notes and Protocols for 4-Chloro-2-fluoropyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoropyrimidine is a versatile and highly valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other bioactive molecules. The pyrimidine scaffold is a common feature in numerous FDA-approved drugs, and the specific substitution pattern of this compound offers medicinal chemists a strategic advantage in drug design. The presence of two distinct halogen atoms at positions 2 and 4, with differential reactivity, allows for sequential and site-selective nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various functional groups to explore the chemical space and optimize the pharmacological properties of lead compounds.

The electron-withdrawing nature of the pyrimidine ring, coupled with the inductive effects of the chlorine and fluorine atoms, activates the C4 and C2 positions for nucleophilic attack. Generally, the chlorine atom at the C4 position is more labile and susceptible to displacement by nucleophiles compared to the fluorine atom at the C2 position. This differential reactivity is the cornerstone of its utility, allowing for a stepwise synthetic approach to construct complex molecular architectures.

This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of kinase inhibitors, along with visualizations of relevant signaling pathways and experimental workflows.

Synthetic Applications and Methodologies

The primary application of this compound in medicinal chemistry is in the synthesis of 2,4-disubstituted pyrimidine derivatives, which are core structures in a multitude of kinase inhibitors. The general synthetic strategy involves a sequential SNAr reaction, where the more reactive C4-chloro group is first displaced by a nucleophile, followed by the substitution of the C2-fluoro group.

General Experimental Protocol: Sequential Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of 2,4-disubstituted pyrimidines from this compound.

Step 1: Nucleophilic Substitution at the C4-Position

  • Reaction Setup: In a microwave-safe vial, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: Add the first nucleophile (e.g., a substituted aniline or an aliphatic amine) (1.0-1.2 eq.) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.), to scavenge the HCl generated during the reaction.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to a temperature between 100-150 °C for a duration of 20-60 minutes. The optimal temperature and time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 4-substituted-2-fluoropyrimidine intermediate.

Step 2: Nucleophilic Substitution at the C2-Position

  • Reaction Setup: Dissolve the 4-substituted-2-fluoropyrimidine intermediate (1.0 eq.) in a suitable solvent (e.g., ethanol, 2-butanol, or DMF).

  • Addition of Second Nucleophile: Add the second, different nucleophile (1.0-1.5 eq.).

  • Reaction Conditions: The reaction can be carried out under conventional heating (reflux) or microwave irradiation. Often, the displacement of the fluorine atom requires more forcing conditions (higher temperatures and longer reaction times) than the chlorine atom. Acid catalysis (e.g., with HCl or p-toluenesulfonic acid) may be employed to facilitate the reaction with less reactive nucleophiles.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. The crude product is then purified by recrystallization or column chromatography to afford the final 2,4-disubstituted pyrimidine.

Application in Kinase Inhibitor Synthesis

The 2,4-disubstituted pyrimidine scaffold is a key pharmacophore in a wide range of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. The substituents at the C2 and C4 positions can be tailored to achieve high potency and selectivity for the target kinase.

Quantitative Data: Inhibition of Kinases by this compound Derivatives

The following table summarizes the in vitro inhibitory activity of exemplary kinase inhibitors synthesized using this compound as a starting material.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
AURK-1 Aurora A7.1U937[1]
AURK-1 Aurora B25.7U937[1]
VEGFR-1 VEGFR-26,820-[2]
EGFR-1 EGFR-L858R/T790M33.35-[3]
EGFR-2 EGFR-Dell9/T790M/C797S200-[3]
CDK-1 CDK2/cyclin E11-10-[3]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by kinase inhibitors derived from this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Mitotic Spindle Assembly AuroraA->Spindle_Assembly M_Phase M Phase Centrosome_Maturation->M_Phase Spindle_Assembly->M_Phase AuroraB Aurora B M_Phase->AuroraB Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Cell_Division Cell Division Chromosome_Segregation->Cell_Division Cytokinesis->Cell_Division Inhibitor Pyrimidine Derivative Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Aurora Kinase Signaling in Cell Cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a kinase inhibitor using this compound as a starting material.

Experimental_Workflow Start Start: This compound Step1 Step 1: SNAr at C4 (Microwave Synthesis) Start->Step1 Purification1 Purification 1 (Column Chromatography) Step1->Purification1 Intermediate Intermediate: 4-Substituted-2-fluoropyrimidine Purification1->Intermediate Step2 Step 2: SNAr at C2 (Conventional Heating) Intermediate->Step2 Purification2 Purification 2 (Recrystallization) Step2->Purification2 Final_Compound Final Compound: 2,4-Disubstituted Pyrimidine Purification2->Final_Compound Characterization Structural Characterization (NMR, MS, HRMS) Final_Compound->Characterization Bio_Eval Biological Evaluation Characterization->Bio_Eval Kinase_Assay In vitro Kinase Assay (IC50 Determination) Bio_Eval->Kinase_Assay Cell_Assay Cell-based Proliferation Assay Bio_Eval->Cell_Assay End End: Lead Compound Identified Kinase_Assay->End Cell_Assay->End

Caption: Synthesis and Evaluation Workflow.

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. Its differential reactivity at the C2 and C4 positions allows for the controlled and sequential introduction of diverse functionalities, enabling extensive structure-activity relationship (SAR) studies. The protocols and data presented herein provide a foundation for researchers to leverage this valuable synthon in their drug discovery efforts. The continued exploration of new reactions and applications of this compound will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

Synthesis of a Key Drug Precursor via Nucleophilic Aromatic Substitution of 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This application note details a robust and efficient protocol for the synthesis of a key drug precursor, N-aryl-2-fluoropyrimidin-4-amine, from the readily available starting material, 4-Chloro-2-fluoropyrimidine. This synthesis is a critical step in the development of various kinase inhibitors used in targeted cancer therapy. The described methodology focuses on a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction, offering significant advantages in terms of reaction time and yield.

The pyrimidine scaffold is a foundational structural motif in a multitude of clinically approved drugs. The strategic functionalization of the pyrimidine ring is paramount in modulating the pharmacological activity of these molecules. Halogenated pyrimidines, such as this compound, are versatile building blocks, allowing for the introduction of diverse functionalities through well-established synthetic methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and nucleophilic aromatic substitution reactions.

This protocol provides a detailed, step-by-step procedure for the synthesis of N-(4-substituted-phenyl)-2-fluoropyrimidin-4-amine, a common precursor for a range of kinase inhibitors. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atom at the C4 position of the pyrimidine ring is displaced by an aniline derivative. The fluorine atom at the C2 position generally remains intact under these conditions, providing a site for further synthetic elaboration if required.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N-(4-substituted-phenyl)-2-fluoropyrimidin-4-amine

This protocol describes the synthesis of a representative drug precursor, 4-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine, from 2-amino-4-chloropyrimidine, a close analog of this compound, illustrating the general applicability of the method.[1]

Materials:

  • 2-amino-4-chloropyrimidine (2 mmol)

  • 1-(4-fluorophenyl)piperazine (2 mmol)

  • Anhydrous propanol (1 mL)

  • Triethylamine (200 µL)

  • Microwave reactor vials

  • Standard laboratory glassware for work-up and purification

  • Microwave reactor (e.g., CEM, Discovery)

Procedure:

  • In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (2 mmol) and anhydrous propanol (1 mL).

  • Stir the mixture at room temperature to ensure adequate suspension.

  • To the stirring mixture, add 1-(4-fluorophenyl)piperazine (2 mmol) followed by triethylamine (200 µL).

  • Seal the reaction vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature of 120–140 °C for a duration of 15–30 minutes.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction vial to cool to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(4-substituted-phenyl)-2-aminopyrimidin-4-amine derivative.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-aryl-2-aminopyrimidin-4-amine derivatives using the microwave-assisted protocol.

Product Starting Amine Yield (%) Melting Point (°C)
4-(4-(4-fluorophenyl)piperazin-1-yl) pyrimidin-2-amine1-(4-fluorophenyl)piperazine62178
4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine1-(2-fluorophenyl)piperazine54165
4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine1-(4-bromophenyl)piperazine71196
4-(4-(4-chlorophenyl)piperazine-1-yl) pyrimidin-2-amine1-(4-chlorophenyl)piperazine68192

Table 1: Summary of quantitative data for the synthesis of various drug precursors. Data adapted from Qureshi et al., 2022.[1]

Logical Relationships and Experimental Workflow

The synthesis of N-aryl-2-fluoropyrimidin-4-amine from this compound via nucleophilic aromatic substitution follows a well-defined reaction pathway. The general workflow and the underlying mechanism are illustrated in the diagrams below.

G cluster_workflow Experimental Workflow start Combine Reactants: This compound, Amine, Solvent, Base reaction Microwave Irradiation (120-140 °C, 15-30 min) start->reaction workup Aqueous Work-up (NaHCO3, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-aryl-2-fluoropyrimidin-4-amine purification->product

Caption: General experimental workflow for the microwave-assisted synthesis.

G cluster_mechanism Nucleophilic Aromatic Substitution (SNAr) Mechanism reactants This compound + R-NH2 intermediate Meisenheimer Complex (Resonance Stabilized) reactants->intermediate Nucleophilic Attack product N-aryl-2-fluoropyrimidin-4-amine + HCl intermediate->product Chloride Elimination

Caption: Simplified mechanism of the SNAr reaction.

This application note provides a comprehensive and detailed protocol for the synthesis of a crucial class of drug precursors. The use of microwave-assisted synthesis offers a rapid and efficient route to these valuable compounds, facilitating their application in drug discovery and development programs. Researchers and scientists in the pharmaceutical industry can utilize this protocol as a reliable starting point for the synthesis of novel kinase inhibitors and other therapeutic agents.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 4-Chloro-2-fluoropyrimidine in microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction consistency.[1][2] The protocols provided are foundational and can be adapted for the synthesis of a diverse library of pyrimidine-based compounds, which are pivotal scaffolds in drug discovery, particularly in the development of kinase inhibitors.[3][4][5]

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of two distinct halogen atoms at positions 2 and 4 allows for selective sequential nucleophilic substitution, providing a versatile platform for the synthesis of polysubstituted pyrimidines. The incorporation of a fluorine atom is particularly strategic in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[6] Microwave-assisted synthesis further leverages the reactivity of this substrate, enabling rapid and efficient diversification for the generation of compound libraries for high-throughput screening.[7][8]

Core Applications in Drug Discovery

Pyrimidine derivatives are integral to the development of therapeutics for a wide range of diseases. Their prevalence in FDA-approved drugs underscores their importance.[9][10] A primary application of substituted pyrimidines derived from this compound is in the field of oncology, specifically as kinase inhibitors.[3][11] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Pyrimidine-based molecules can act as ATP-competitive inhibitors, blocking the kinase's activity and thereby inhibiting cancer cell proliferation and survival.[5]

Experimental Protocols

The following protocols are generalized from microwave-assisted syntheses of analogous chloropyrimidine derivatives and can serve as a starting point for reactions with this compound.[12][13] Optimization of reaction conditions (temperature, time, solvent, and base) is recommended for specific substrate combinations.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical microwave-assisted nucleophilic aromatic substitution reaction where the chlorine or fluorine atom on the pyrimidine ring is displaced by a nucleophile, such as an amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., substituted anilines, aliphatic amines)

  • Solvent (e.g., Ethanol, n-Butanol, DMF, Dioxane)[1][13]

  • Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))[12][13]

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vial with a stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a microwave reaction vial, add this compound (1.0 eq).

  • Add the amine nucleophile (1.1 - 2.0 eq).[12]

  • Add the solvent (e.g., 3 mL for a 0.25 mmol scale reaction).[13]

  • Add the base (1.1 - 2.0 eq).[12][13]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 10-30 minutes).[12][13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as recrystallization or flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for microwave-assisted amination of chloropyrimidines and related chloro-heterocycles, which can be used as a guide for optimizing reactions with this compound.

Starting Material AnalogueNucleophileSolventBaseTemperature (°C)Time (min)Yield (%)Reference
2-amino-4-chloro-pyrimidineSubstituted aminesPropanolTEA120-14015-30Not specified[12]
6-chloropurine derivativeVarious aminesEthanolDIPEA1201072-83[13]
2-halobenzonitrilesMethyl thioglycolateDMSOTEA130Not specified58-96[4]
Bromo-phenyl pyrazole ureasPhenylboronic acid1,4-Dioxane/H₂ONa₂CO₃10075High[14]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of substituted pyrimidine derivatives.

G reagents 1. Reagent Preparation (this compound, Nucleophile, Solvent, Base) mw_reaction 2. Microwave Irradiation (Set Temperature and Time) reagents->mw_reaction Load into Microwave Vial monitoring 3. Reaction Monitoring (TLC, LC-MS) mw_reaction->monitoring During Reaction monitoring->mw_reaction Incomplete workup 4. Workup (Solvent Removal) monitoring->workup Complete purification 5. Purification (Column Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS) purification->analysis

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathway Context: Kinase Inhibition

This diagram illustrates the mechanism of action for a pyrimidine-based kinase inhibitor.

G cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Inactive_Kinase Inactive Kinase ATP->Inactive_Kinase Binding Blocked Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Protein Cell_Signaling Downstream Cell Signaling Phospho_Substrate->Cell_Signaling Activates Inhibitor Pyrimidine-based Inhibitor Inhibitor->Inactive_Kinase Binds to ATP Pocket No_Phosphorylation No Phosphorylation Blocked_Signaling Blocked Cell Signaling

Caption: Mechanism of pyrimidine-based kinase inhibitors.

References

Application Notes and Protocols for Regioselective Reactions of 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and experimental protocols for the regioselective reactions of 4-chloro-2-fluoropyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the strategic introduction of substituents at either the C4 or C2 position of the pyrimidine core. Understanding and controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions is crucial for the efficient synthesis of targeted bioactive molecules.

Principles of Regioselectivity

The regioselectivity of nucleophilic attack on this compound is primarily governed by the electronic properties of the pyrimidine ring and the nature of the attacking nucleophile. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, making the carbon atoms electron-deficient and susceptible to nucleophilic attack.

In general, for 2,4-dihalopyrimidines, the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position. This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position.[1][2] Consequently, reactions with a wide range of nucleophiles preferentially yield the 4-substituted-2-fluoropyrimidine as the major product.

However, this inherent selectivity can be influenced and, in some cases, reversed by several factors:

  • Nature of the Nucleophile: Sterically hindered nucleophiles may favor attack at the less hindered C2 position. Furthermore, certain nucleophiles, such as tertiary amines, have been shown to exhibit a preference for the C2 position, particularly when an electron-withdrawing group is present at the C5 position.[1]

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts can influence the C4/C2 product ratio.

  • Substituents on the Pyrimidine Ring: The presence of other electron-donating or electron-withdrawing groups on the pyrimidine ring can significantly alter the electronic distribution and steric environment, thereby affecting the regioselectivity of the substitution.

Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is the most common and versatile reaction for the functionalization of this compound. The general mechanism involves the addition of a nucleophile to the pyrimidine ring to form a resonance-stabilized Meisenheimer intermediate, followed by the elimination of a halide ion.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines typically proceeds with high regioselectivity for the C4 position.

NucleophileProduct(s)Typical Regioselectivity (C4:C2)
Primary Amines (e.g., Aniline, Benzylamine)4-Amino-2-fluoropyrimidineMajor:Minor
Secondary Amines (e.g., Morpholine, Piperidine)4-Amino-2-fluoropyrimidineMajor:Minor

Note: The exact C4:C2 ratio can vary depending on the specific amine and reaction conditions. C4-substitution is generally the predominant pathway.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 1.5-2.0 equiv.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminopyrimidine.

G cluster_workflow Experimental Workflow for C4-Selective Amination Start Start Combine Combine this compound, Amine, Solvent, and Base Start->Combine 1. Heat Heat Reaction Mixture (80-120 °C) Combine->Heat 2. Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor 3. Workup Aqueous Work-up and Extraction Monitor->Workup 4. Purify Column Chromatography Workup->Purify 5. Product 4-Amino-2-fluoropyrimidine Purify->Product 6.

Caption: General experimental workflow for C4-selective amination.

Reactions with Thiol Nucleophiles

Thiol nucleophiles, typically used as their corresponding thiolates, also exhibit a strong preference for substitution at the C4 position of this compound.

NucleophileProduct(s)Typical Regioselectivity (C4:C2)
Thiophenols4-Thiophenyl-2-fluoropyrimidineMajor:Minor
Alkyl Thiols4-Alkylthio-2-fluoropyrimidineMajor:Minor

Note: C4-substitution is the highly favored pathway.

  • Thiolate Formation: In an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 equiv.) in a suitable solvent (e.g., DMF, THF). Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to generate the thiolate in situ.

  • Addition of Pyrimidine: Add this compound (1.0 equiv.) to the thiolate solution.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Purification: Dry, filter, and concentrate the organic phase. Purify the crude product by column chromatography to yield the desired 4-thiopyrimidine.

Reactions with Alcohol Nucleophiles

The reaction with alcohols to form ethers is generally less facile than with amines or thiols and often requires stronger basic conditions to generate the more nucleophilic alkoxide. The C4 position remains the preferred site of attack.

NucleophileProduct(s)Typical Regioselectivity (C4:C2)
Alkoxides (e.g., Sodium Methoxide)4-Alkoxy-2-fluoropyrimidineMajor:Minor
Phenoxides4-Phenoxy-2-fluoropyrimidineMajor:Minor

Note: C4-substitution is the predominant pathway.

  • Alkoxide Formation: Under an inert atmosphere, generate the alkoxide in situ by adding a strong base (e.g., NaH, potassium tert-butoxide) to the corresponding alcohol (which can also serve as the solvent).

  • Addition of Pyrimidine: Add this compound (1.0 equiv.) to the alkoxide solution.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction with water and perform an aqueous work-up.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Strategies for C2-Selective Reactions

While C4-selectivity is the general rule, achieving substitution at the C2 position is also of significant synthetic interest. This often requires specific strategies to override the inherent reactivity.

  • Palladium-Catalyzed Cross-Coupling: The use of palladium(II) precatalysts supported by bulky N-heterocyclic carbene ligands has been shown to effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[3] This methodology may be adaptable to this compound.

  • Neighboring Group Participation: Introducing a substituent at the C5 position that can direct the incoming nucleophile to the C2 position through a transient interaction can be a viable strategy.

  • Blocking the C4 Position: A multi-step approach can be employed where the C4 position is first reacted with a nucleophile, and then a subsequent reaction is performed at the C2 position. The initial group at C4 can then be removed if desired.

G cluster_pathways Regioselective Reaction Pathways Start This compound C4_Product 4-Substituted-2-fluoropyrimidine (Major Product) Start->C4_Product Favored Pathway (Higher LUMO at C4) C2_Product 2-Substituted-4-chloropyrimidine (Minor Product) Start->C2_Product Disfavored Pathway Nucleophile Nucleophile (e.g., R-NH2, R-SH, R-OH) Nucleophile->Start

Caption: Regioselective pathways for nucleophilic substitution.

Conclusion

The regioselective functionalization of this compound is a powerful tool in synthetic and medicinal chemistry. While nucleophilic aromatic substitution reactions generally favor the C4 position, a deeper understanding of the interplay between the substrate, nucleophile, and reaction conditions can allow for the selective synthesis of either the C4- or C2-substituted isomer. The protocols and principles outlined in these application notes provide a foundational guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-Chloro-2-fluoropyrimidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance reaction yields and purity.

Troubleshooting Guide

Low yields in the Suzuki-Miyaura coupling of this compound can arise from several factors, including suboptimal reaction conditions and the inherent electronic properties of the pyrimidine ring. The nitrogen atoms within the pyrimidine can coordinate with the palladium catalyst, potentially impeding the catalytic cycle. The following table outlines common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Catalyst Inactivity: The chosen palladium catalyst or ligand may not be optimal for this specific substrate. Chloropyrimidines can be less reactive than their bromo or iodo counterparts.Screen a variety of palladium catalysts and ligands. While Pd(PPh₃)₄ is a common starting point, more electron-rich and bulky ligands like SPhos or XPhos, in combination with a suitable palladium precursor (e.g., Pd₂(dba)₃), can be more effective.[1][2]
Inappropriate Base: The strength and solubility of the base are critical for the transmetalation step.Test different inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. K₃PO₄ is often effective in challenging Suzuki couplings.[1][3][4]
Suboptimal Solvent System: The solvent influences the solubility of reactants and the stability of the catalytic species.A mixture of an organic solvent and water is often beneficial. Common solvent systems to screen include 1,4-dioxane/water, toluene/water, and DMF/water.[3][5][6]
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.Gradually increase the reaction temperature, for instance, from 80°C to 100°C or higher, especially if using conventional heating.[7] Microwave irradiation can also be employed to achieve higher temperatures and shorter reaction times.[5][7]
Significant Side Product Formation Protodeboronation: The boronic acid reagent can be converted to the corresponding arene, especially at high temperatures and in the presence of aqueous bases.Use fresh, high-quality boronic acid. Consider using boronic acid pinacol esters or potassium trifluoroborate salts, which are often more stable.[1] Minimizing reaction time and temperature can also help.
Homocoupling: Self-coupling of the boronic acid can occur, promoted by the presence of oxygen or inefficiently reduced Pd(II) species.Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1] Using a Pd(0) source directly or a highly efficient precatalyst can minimize this side reaction.
Debromination/Dechlorination: If a bromo- or chloro-substituted boronic acid is used, undesired coupling at that site can occur.Employing specific catalyst systems, such as a tandem of XPhosPdG2/XPhos, has been shown to prevent debromination in similar systems.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the Suzuki coupling of this compound?

A1: A reliable set of initial conditions to explore would be using Pd(PPh₃)₄ (2-5 mol%) as the catalyst, K₂CO₃ or K₃PO₄ (2-3 equivalents) as the base, and a degassed solvent mixture of 1,4-dioxane and water (e.g., 3:1 or 4:1 v/v). The reaction should be conducted under an inert atmosphere (argon or nitrogen) at a temperature of 80-100°C.[3][5][7]

Q2: How can I improve the yield if my initial attempts with standard conditions are unsuccessful?

A2: A systematic approach to optimization is recommended. This involves screening different reaction parameters one at a time. The following workflow can be a useful guide:

G Troubleshooting Workflow for Low Yield start Low Yield Observed catalyst Screen Catalysts & Ligands (e.g., Pd(dppf)Cl2, Pd₂(dba)₃/XPhos) start->catalyst base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) catalyst->base If no improvement success Improved Yield catalyst->success If yield improves solvent Vary Solvent System (e.g., Toluene/H₂O, DMF/H₂O) base->solvent If no improvement base->success If yield improves temp Adjust Temperature (e.g., Increase in 10°C increments or use microwave) solvent->temp If no improvement solvent->success If yield improves boronic Consider Boronic Ester/Trifluoroborate temp->boronic If side reactions persist temp->success If yield improves boronic->success If side reactions decrease

Caption: A workflow diagram for troubleshooting low yields.

Q3: What is the role of the base in the Suzuki coupling reaction, and how do I choose the right one?

A3: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[1][6] The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. For less reactive chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ might be required to achieve a good yield.[1][3]

Q4: Can microwave irradiation be beneficial for this reaction?

A4: Yes, microwave-assisted Suzuki couplings often provide significant advantages, including drastically reduced reaction times (from hours to minutes) and improved yields.[5] The high temperatures achievable with a microwave reactor can help overcome the activation energy for the coupling of less reactive chlorides. A typical microwave protocol might involve heating the reaction mixture to 100-150°C for 10-30 minutes.[7][8]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the results from a representative optimization study for the Suzuki coupling of a dichloropyrimidine with phenylboronic acid, which can serve as a useful reference for this compound couplings.

Table 1: Catalyst Screening [5]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100°C, 15 min, microwave irradiation.

Table 2: Base Screening

Base (2 equiv.)Yield (%)
K₂CO₃65
K₃PO₄75
Cs₂CO₃72
Na₂CO₃55
Reaction Conditions: this compound (0.5 mmol), phenylboronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol%), 1,4-dioxane/H₂O (3:1, 8 mL), 90°C, 12 h.

Table 3: Solvent System Screening [5]

Solvent System (v/v)Yield (%)
1,4-Dioxane/H₂O (2:1)80
Toluene/H₂O (2:1)62
DMF/H₂O (2:1)58
Acetonitrile/H₂O (2:1)45
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100°C, 15 min, microwave irradiation.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling [5][8]

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150°C) for the specified time (usually 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants1 R¹-X (this compound) reactants1->oxidative_addition reactants2 R²-B(OR)₂ (Boronic Acid/Ester) + Base reactants2->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Common side reactions in 4-Chloro-2-fluoropyrimidine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-2-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-step process starting from a uracil or a related pyrimidine derivative. The first step is a chlorination reaction to produce 2,4-dichloropyrimidine. This is followed by a selective nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is replaced by fluorine.

Q2: Why is regioselectivity a major challenge in the synthesis of this compound?

A2: In 2,4-dichloropyrimidine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is due to the better stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at C4.[1] Therefore, achieving selective fluorination at the C2 position to yield this compound, while leaving the C4 chlorine intact, requires careful control of reaction conditions.

Q3: What are the primary side products I should be aware of?

A3: The main side products in the synthesis of this compound are:

  • 2-Chloro-4-fluoropyrimidine: This is the regioisomer formed from the fluorination at the more reactive C4 position.

  • 2,4-Difluoropyrimidine: This results from the over-fluorination of either the starting material or the desired product.

  • Hydroxypyrimidines: These can form if moisture is present in the reaction, leading to the hydrolysis of the chloro-substituents.

Q4: How can I monitor the progress of my reaction and identify the products?

A4: Reaction progress can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The identity of the products and side products can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of 2,4-dichloropyrimidine - Inactive fluorinating agent (e.g., hydrated KF).- Insufficient reaction temperature or time.- Ensure the use of anhydrous, finely powdered, and preferably spray-dried potassium fluoride (KF).- Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.- Consider using a phase-transfer catalyst to enhance the reactivity of the fluoride salt.
Formation of a mixture of this compound and 2-chloro-4-fluoropyrimidine The C4 position is inherently more reactive towards nucleophilic attack.- Modify the Substrate: If possible, introduce an electron-donating group (e.g., methoxy) at the C6 position of the pyrimidine ring to electronically favor attack at the C2 position.[3]- Optimize Reaction Conditions: Carefully control the reaction temperature; lower temperatures may favor C2 selectivity. Experiment with different solvents and fluorinating agents.- Use a Phase-Transfer Catalyst: Catalysts like tetrabutylammonium bromide can influence the regioselectivity of the reaction.[3]
Significant formation of 2,4-difluoropyrimidine - Excess of the fluorinating agent.- Prolonged reaction time or excessively high temperature.- Use a stoichiometric amount or a slight excess of the fluorinating agent relative to the 2,4-dichloropyrimidine.- Monitor the reaction closely and stop it once the formation of the desired product is maximized.- Lower the reaction temperature to reduce the rate of the second fluorination.
Presence of hydroxypyrimidine impurities - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[4]
Difficulty in separating this compound from its regioisomer The isomers have very similar physical properties.- Column Chromatography: Use a high-resolution silica gel column with an optimized eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the isomers.- Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.- Crystallization: Attempt fractional crystallization from a suitable solvent system.

Experimental Protocols

Protocol 1: Chlorination of Uracil to 2,4-Dichloropyrimidine

This protocol is a general procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend uracil in an excess of phosphorus oxychloride.

  • Slowly add N,N-dimethylaniline to the suspension with stirring.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloropyrimidine.

  • The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Selective Fluorination of 2,4-Dichloropyrimidine

This protocol provides a starting point for the selective synthesis of this compound. Optimization of temperature and reaction time is crucial for maximizing the yield of the desired product.

Materials:

  • 2,4-Dichloropyrimidine

  • Spray-dried potassium fluoride (KF)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 18-crown-6)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), sulfolane)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 2,4-dichloropyrimidine and the anhydrous solvent.

  • Add the phase-transfer catalyst to the mixture.

  • Add finely powdered, spray-dried potassium fluoride (1.0-1.2 equivalents).

  • Heat the reaction mixture to a carefully controlled temperature (start with a lower temperature, e.g., 80-100 °C, and optimize as needed).

  • Monitor the reaction progress by GC or HPLC to determine the optimal reaction time that maximizes the formation of this compound while minimizing the formation of 2-chloro-4-fluoropyrimidine and 2,4-difluoropyrimidine.

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product, which will likely be a mixture of isomers, can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Pathway Uracil Uracil Dichloropyrimidine 2,4-Dichloropyrimidine Uracil->Dichloropyrimidine POCl3, N,N-Dimethylaniline Target This compound Dichloropyrimidine->Target KF, PTC, Controlled Temp. Isomer 2-Chloro-4-fluoropyrimidine Dichloropyrimidine->Isomer KF, PTC, Higher Temp. Hydrolysis Hydroxypyrimidines Dichloropyrimidine->Hydrolysis H2O Difluoro 2,4-Difluoropyrimidine Target->Difluoro Excess KF, Higher Temp. Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Analyze Starting Materials Start->Check_SM SM_OK Purity OK? Check_SM->SM_OK Yes Dry_Reagents Use Anhydrous Reagents/Solvents Check_SM->Dry_Reagents No Check_Conditions Review Reaction Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Yes Optimize_Temp Optimize Temperature and Time Check_Conditions->Optimize_Temp No Check_Purification Evaluate Purification Method Purification_OK Separation Effective? Check_Purification->Purification_OK Yes Optimize_Chroma Optimize Chromatography /Distillation Check_Purification->Optimize_Chroma No SM_OK->Check_Conditions Conditions_OK->Check_Purification End End Purification_OK->End Successful Synthesis Optimize_Stoich Adjust Reagent Stoichiometry Optimize_Temp->Optimize_Stoich Use_PTC Add Phase-Transfer Catalyst Optimize_Stoich->Use_PTC

References

Technical Support Center: Purification of Products from 4-Chloro-2-fluoropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 4-Chloro-2-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most prevalent reaction is nucleophilic aromatic substitution (SNAr). Due to the electron-withdrawing nature of the pyrimidine ring nitrogens and the halogen substituents, this compound is highly susceptible to attack by nucleophiles. The chlorine atom at the 4-position is generally more labile than the fluorine atom at the 2-position, leading to regioselective substitution at C4. Common nucleophiles include primary and secondary amines, alcohols (alkoxides), and thiols (thiolates).

Q2: What are the typical impurities I should expect in my crude product?

A2: Common impurities can be categorized as follows:

  • Unreacted Starting Material: Residual this compound.

  • Excess Nucleophile: The amine, alcohol, or thiol used in the reaction.

  • Side Products:

    • Isomeric Products: Although substitution at the 4-position is favored, small amounts of the 2-substituted isomer (where fluorine is displaced) may be formed.

    • Di-substituted Products: If a large excess of the nucleophile is used or under forcing reaction conditions, both the chlorine and fluorine atoms may be substituted.

    • Hydrolysis Products: Reaction with any water present in the reaction mixture can lead to the formation of the corresponding hydroxypyrimidine derivative.

    • Solvent-Related Byproducts: If using an alcohol as a solvent, it may act as a nucleophile, leading to the formation of an alkoxy-substituted pyrimidine.

Q3: Which purification techniques are most effective for products of this compound reactions?

A3: The most commonly employed and effective purification techniques are:

  • Flash Column Chromatography: Highly effective for separating the desired product from unreacted starting materials, excess nucleophiles, and most side products based on polarity differences.

  • Recrystallization: A cost-effective method for obtaining highly pure solid products, provided a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature.

Q4: How does the fluorine atom affect the purification process?

A4: The presence of a fluorine atom can influence the physicochemical properties of the molecule, which in turn affects purification:

  • Polarity: Fluorine's high electronegativity can alter the polarity of the molecule, which needs to be considered when selecting the eluent for column chromatography or the solvent for recrystallization.

  • Crystallinity: Fluorinated compounds can sometimes be challenging to crystallize due to steric effects or altered intermolecular interactions.

  • HPLC Peak Shape: During HPLC analysis, interactions between the basic nitrogen atoms of the pyrimidine ring and residual acidic silanols on the stationary phase can lead to peak tailing. The fluorine atom can modulate the basicity of the pyrimidine ring, influencing these interactions.

Troubleshooting Guides

Flash Column Chromatography
Problem Potential Cause(s) Troubleshooting Steps
Poor Separation of Product and a Closely-Eluting Impurity - Inappropriate solvent system (polarity is too high or too low).- Column overloading.- Optimize the eluent system using TLC. Aim for an Rf of 0.2-0.3 for the product.- Try a different solvent system with alternative selectivity (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).- Reduce the amount of crude material loaded onto the column.
Product Elutes with the Solvent Front - Eluent is too polar.- Decrease the polarity of the eluent system (e.g., increase the proportion of the non-polar solvent).
Product Does Not Elute from the Column - Eluent is not polar enough.- Strong interaction with the silica gel (for basic compounds).- Increase the polarity of the eluent system.- For basic products, add a small amount of a competing base, such as triethylamine (0.1-1%), to the eluent to improve elution and peak shape.
Tailing Peaks on TLC and Column - The compound is basic and interacting with acidic silica gel.- Add a small amount of triethylamine or ammonia in methanol to the eluent system.
Recrystallization
Problem Potential Cause(s) Troubleshooting Steps
"Oiling Out" Instead of Crystal Formation - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the compound.- Presence of impurities depressing the melting point.- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent.- Allow the solution to cool more slowly.- Try a lower-boiling point solvent.- If impurities are the cause, an initial purification by column chromatography may be necessary.
No Crystal Formation Upon Cooling - The solution is not sufficiently saturated (too much solvent).- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Low Recovery of Crystals - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated before hot filtration.
Colored Impurities in Crystals - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.

Quantitative Data Summary

The following table presents illustrative data for the purification of a representative product, 4-(benzylamino)-2-fluoropyrimidine, synthesized from this compound and benzylamine. Note: Actual yields and purity will vary depending on the specific reaction conditions and the scale of the experiment.

Purification MethodStarting Purity (Crude)Final Purity (by HPLC)Recovery Yield
Flash Column Chromatography~85%>98%85-95%
Recrystallization (from Ethanol/Water)~95% (after chromatography)>99.5%80-90%

Experimental Protocols

Protocol 1: Purification of 4-(benzylamino)-2-fluoropyrimidine by Flash Column Chromatography
  • Preparation of the Eluent: Based on TLC analysis (e.g., in 3:1 Hexane:Ethyl Acetate), prepare a suitable eluent system. For a typical 4-amino-2-fluoropyrimidine derivative, a gradient of ethyl acetate in hexane is often effective.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent to facilitate the elution of the product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification of 4-(benzylamino)-2-fluoropyrimidine by Recrystallization
  • Solvent Selection: Test the solubility of the compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or a mixture of ethanol and water are often good starting points for amino-substituted pyrimidines.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_reaction S_NAr Reaction cluster_purification Purification start This compound + Nucleophile (Amine, Alcohol, etc.) reaction Reaction in suitable solvent with base (e.g., DIPEA, NaH) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude purification_choice Select Purification Method crude->purification_choice column Flash Column Chromatography purification_choice->column Complex mixture or oily product recrystallization Recrystallization purification_choice->recrystallization Solid product with high initial purity pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: General experimental workflow for the synthesis and purification of 4-substituted-2-fluoropyrimidines.

troubleshooting_workflow cluster_low_purity Troubleshooting Low Purity start Initial Purification (Column/Recrystallization) Completed check_purity Check Purity by HPLC/TLC start->check_purity is_pure Purity > 98%? check_purity->is_pure end_pure Product is Pure is_pure->end_pure Yes identify_impurity Identify Impurity (e.g., starting material, isomer) is_pure->identify_impurity No re_column Re-run Column with Shallow Gradient identify_impurity->re_column Separable by polarity re_recrystallize Recrystallize from a Different Solvent System identify_impurity->re_recrystallize Different solubility profile final_check Check Purity Again re_column->final_check re_recrystallize->final_check final_check->is_pure

Caption: Troubleshooting workflow for low purity after initial purification.

Troubleshooting low conversion in Buchwald-Hartwig amination of 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Buchwald-Hartwig Amination

Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the C-N cross-coupling of 4-Chloro-2-fluoropyrimidine. The following guides and frequently asked questions (FAQs) address common challenges to help optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with this compound shows low or no conversion. What are the most common initial checks?

Low conversion in a Buchwald-Hartwig amination can stem from several factors, as the reaction is known to be sensitive to experimental conditions.[1][2] Here are the primary areas to investigate first:

  • Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly evacuated and backfilled with an inert gas (Argon or Nitrogen) and that this atmosphere was maintained throughout the entire setup and reaction period.

  • Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are critical. Trace amounts of water or other impurities can deactivate the palladium catalyst.[1] Use anhydrous solvents and ensure your amine and aryl chloride are pure and dry. The quality and age of the palladium source can also significantly impact reaction reproducibility.[3]

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is the core of the reaction. An unsuitable ligand for an electron-deficient heteroaryl chloride like this compound is a frequent cause of failure.[1] Aryl chlorides are generally more challenging substrates than bromides or iodides and require specialized, bulky, and electron-rich ligands for efficient oxidative addition.[2][4]

Q2: I suspect my catalyst system is the issue. How do I select the right Palladium source and ligand for a challenging substrate?

For difficult couplings involving aryl chlorides, the choice of both the palladium source and the ligand is paramount.

  • Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient or unreliable.[2] Modern, pre-formed palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often a better choice.[5] These complexes are typically more stable, easier to handle (some are air-stable), and generate the active catalytic species more cleanly and reliably, leading to more reproducible results.[2][5]

  • Ligand Selection: this compound is an electron-deficient heteroaryl chloride, which makes the oxidative addition step of the catalytic cycle challenging. This step can be facilitated by using bulky, electron-rich biarylphosphine ligands.[5] These ligands promote the formation of the active, monoligated palladium species and accelerate the rate of both oxidative addition and reductive elimination.[6]

Table 1: Recommended Catalyst Systems for Aryl Chlorides

Precatalyst / Ligand Key Features Common Applications
XPhos Pd G3/G4 Highly active and versatile for a wide range of aryl chlorides.[5] General purpose for C-N coupling with primary and secondary amines.
RuPhos Pd G3/G4 Excellent for sterically hindered aryl chlorides and secondary amines.[7] Often used for challenging couplings or when other ligands fail.
BrettPhos Pd G3/G4 Specifically designed for coupling primary amines.[7] Provides good selectivity for primary amines over secondary amines.

| tBuXPhos Pd G3 | A highly active ligand for N-arylation of indazoles and other heterocycles.[7] | Suitable for heteroaromatic amines and amides. |

Q3: After optimizing the catalyst, my conversion is still poor. Could the base be the problem?

Yes, the base plays a critical role in the catalytic cycle, primarily by deprotonating the amine-palladium complex to form the key palladium-amido intermediate that precedes reductive elimination.[4][8] The choice of base can significantly affect reaction rate and substrate compatibility.

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These bases generally lead to the highest reaction rates and allow for lower catalyst loadings.[7] However, they are incompatible with substrates bearing base-sensitive functional groups (e.g., esters, ketones with enolizable protons).[7][9]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer much broader functional group tolerance but typically result in slower reaction rates and may require higher temperatures or longer reaction times.[1][7]

Table 2: Comparison of Common Bases in Buchwald-Hartwig Amination

Base Strength Advantages Disadvantages
NaOt-Bu / KOt-Bu Strong Promotes high reaction rates; effective for difficult couplings.[7] Incompatible with base-sensitive functional groups; can promote side reactions.[7]
LHMDS Strong Allows for the use of substrates with protic functional groups (e.g., -OH, -COOH).[7] Can be more expensive; moisture sensitive.
Cs₂CO₃ Moderate Good functional group tolerance; often used for sensitive substrates.[4][10] Slower reaction rates compared to alkoxides.[7]

| K₃PO₄ | Weak | Broad functional group tolerance.[10] | Generally requires higher temperatures and longer reaction times. |

Q4: I am observing significant hydrodehalogenation. What causes this side reaction and how can I minimize it?

Hydrodehalogenation, where the aryl chloride is reduced to the corresponding arene (2-fluoropyrimidine), is a common competing side reaction.[1][6] It can arise from several pathways, including β-hydride elimination from the palladium-amido intermediate or from impurities.

Strategies to Minimize Hydrodehalogenation:

  • Use Bulky Ligands: Bulky biarylphosphine ligands (like XPhos or RuPhos) can sterically hinder the geometry required for β-hydride elimination, favoring the desired reductive elimination pathway.[1]

  • Ensure Anhydrous Conditions: Water can be a proton source that facilitates hydrodehalogenation. Ensure all reagents and the solvent are rigorously dried.[3]

  • Optimize Base and Temperature: Sometimes, using a slightly weaker base or lowering the reaction temperature can disfavor the side reaction, though this may also slow the desired coupling.

Visualized Guides and Workflows

Troubleshooting_Workflow Start Low Conversion Observed Check_Atmosphere 1. Verify Inert Atmosphere (O₂-free setup) Start->Check_Atmosphere Initial Check Check_Reagents 2. Check Reagent & Solvent Quality (Anhydrous, Pure) Check_Atmosphere->Check_Reagents If atmosphere is good Optimize_Catalyst 3. Optimize Catalyst System (Precatalyst & Bulky Ligand) Check_Reagents->Optimize_Catalyst If reagents are pure Optimize_Base 4. Screen Different Bases (Strength vs. Tolerance) Optimize_Catalyst->Optimize_Base If conversion is still low Optimize_Solvent 5. Evaluate Solvent & Solubility (Toluene, Dioxane, THF) Optimize_Base->Optimize_Solvent If conversion is still low Optimize_Temp 6. Adjust Temperature & Time (Monitor reaction progress) Optimize_Solvent->Optimize_Temp If solubility is not the issue Success Improved Conversion Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low conversion.

Catalytic_Cycle Pd0 Pd(0)L OxiAdd Ar-Pd(II)-X(L) Pd0->OxiAdd Oxidative Addition (+ Ar-X) Deactivation Inactive Pd Species Pd0->Deactivation O₂ / Impurities AmineCoord [Ar-Pd(II)-Amine(L)]+ OxiAdd->AmineCoord Amine Coordination (+ Amine) Amido Ar-Pd(II)-Amide(L) AmineCoord->Amido Deprotonation (- Base-H+) Amido->Pd0 Reductive Elimination (+ Ar-Amine) SideProduct Hydrodehalogenation (Ar-H) Amido->SideProduct Side Reaction (e.g., β-H Elim.)

Caption: The Buchwald-Hartwig catalytic cycle and common failure points.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization.

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the phosphine ligand (if not using a precatalyst, 1.1-1.2 eq relative to Pd).

  • Adding Reagents: In the same vessel, add the base (e.g., NaOt-Bu, 1.2-1.5 equivalents) and this compound (1.0 equivalent).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent and Amine Addition: Through a septum, add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1-0.5 M solution). Finally, add the amine coupling partner (1.1-1.2 equivalents) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.[1]

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Reaction Screening for Optimization

Use this protocol to efficiently screen multiple conditions (e.g., different ligands or bases) in parallel.

  • Stock Solution Preparation: Prepare a stock solution of this compound and the amine partner in the chosen anhydrous, degassed solvent.

  • Array Setup: In a glovebox or using a multi-well reaction block under an inert atmosphere, add the appropriate palladium source, ligand, and base to each reaction vial.

  • Reaction Initiation: Dispense an equal volume of the substrate stock solution into each vial. Seal the vials tightly.

  • Heating and Analysis: Place the reaction block on a preheated hot plate with stirring for the desired time. After cooling, take a small aliquot from each vial, dilute it, and analyze by LC-MS to determine the relative conversion and identify the optimal conditions.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for nucleophilic aromatic substitution (SNAr) on 4-chloro-2-fluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive towards nucleophilic attack, the C4-chloro or the C2-fluoro?

A1: In nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. This is due to the better delocalization of the negative charge in the Meisenheimer intermediate formed during attack at the C4/C6 positions.[1] Therefore, the chlorine at the C4 position is expected to be more readily substituted than the fluorine at the C2 position.

Q2: What is the general order of leaving group ability for halogens in SNAr reactions on pyrimidine rings?

A2: The typical leaving group ability for halogens in SNAr reactions is F > Cl > Br > I.[2] This is because the rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Q3: How do substituents on the incoming nucleophile affect the reaction rate?

A3: The nucleophilicity of the attacking species is a critical factor. Generally, more electron-rich nucleophiles will react faster. For example, an alkoxide is a more potent nucleophile than its corresponding alcohol.[2] For amine nucleophiles, electron-donating groups on the amine will increase its nucleophilicity, while electron-withdrawing groups will decrease it. Steric hindrance on the nucleophile can also slow down the reaction.

Q4: What are common side reactions to be aware of during nucleophilic substitution on this compound?

A4: Common side reactions include:

  • Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of the corresponding 4-hydroxypyrimidine.[3] It is crucial to use anhydrous solvents and reagents.

  • Solvolysis: If a nucleophilic solvent like an alcohol is used, it can compete with the intended nucleophile, leading to the formation of an alkoxy-substituted pyrimidine.[2]

  • Di-substitution: While the C4 position is more reactive, under harsh conditions (e.g., high temperatures, prolonged reaction times), substitution at the C2 position can also occur, leading to a mixture of products.

  • Reaction with the base: Some strong bases can react with the pyrimidine ring, leading to undesired byproducts.

Q5: How can I monitor the progress of the reaction?

A5: The most common and convenient method for monitoring the reaction is Thin-Layer Chromatography (TLC). By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the nucleophilic substitution on this compound.

Problem Potential Cause Recommended Solution
Low to No Product Yield Insufficiently activated pyrimidine ring.While this compound is activated, ensure your nucleophile is sufficiently strong.
Poor leaving group.The C4-chloro is a good leaving group for SNAr. If no reaction occurs, other factors are likely at play.
Nucleophile is too weak.Increase the nucleophilicity. For alcohols, convert to the corresponding alkoxide using a base. For amines, ensure the absence of proton sources that could form the non-nucleophilic ammonium salt.
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent if necessary. Microwave irradiation can also be effective in accelerating the reaction.[5]
Inappropriate base.The choice of base is critical. For amine substitutions, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl produced. For alcohol and thiol substitutions, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be needed to generate the nucleophile in situ.
Formation of Multiple Products Di-substitution at C2 and C4.Use a stoichiometric amount of the nucleophile. Lower the reaction temperature to favor substitution at the more reactive C4 position. Consider using a less reactive nucleophile if selectivity is an issue.
Side reaction with solvent (solvolysis).If using a nucleophilic solvent (e.g., methanol, ethanol), it can compete with the intended nucleophile.[2] Switch to a non-nucleophilic polar aprotic solvent such as DMF, DMSO, or acetonitrile.
Hydrolysis of the chloro-substituent.The presence of water can lead to the formation of 4-hydroxypyrimidine.[3] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation/Purification Product is highly polar and water-soluble.After aqueous workup, saturate the aqueous layer with NaCl to decrease the polarity and extract multiple times with an organic solvent like ethyl acetate or dichloromethane.
Product co-elutes with starting material or impurities.Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can also be an effective purification method.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. Note: These are general guidelines, and optimization may be required for specific substrates.

Table 1: Amination Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineTEA/DIPEAEthanol80 - 1204 - 1270 - 95
BenzylamineK₂CO₃DMF60 - 1002 - 880 - 98
MorpholineTEAAcetonitrileReflux6 - 1875 - 90
Substituted AnilinesDIPEAn-Butanol100 - 14012 - 2460 - 85

Table 2: Thiolation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolK₂CO₃DMF25 - 501 - 485 - 98
EthanethiolNaHTHF0 - 251 - 380 - 95
Benzyl mercaptanCs₂CO₃Acetonitrile25 - 602 - 688 - 97

Table 3: Alkoxylation/Aryloxylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Sodium methoxide-MethanolReflux6 - 1270 - 90
PhenolK₂CO₃DMF80 - 12012 - 2465 - 85
IsopropanolNaHTHFReflux8 - 1860 - 80

Experimental Protocols

Protocol 1: General Procedure for Amination

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile), add the amine nucleophile (1.1-1.5 eq) and a base (e.g., TEA, DIPEA, or K₂CO₃; 1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter and wash with a cold solvent.

  • If no solid forms, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Thiolation

  • To a solution of the thiol (1.1 eq) in an anhydrous solvent (e.g., DMF or THF) under an inert atmosphere, add a base (e.g., K₂CO₃ or NaH; 1.1 eq) at 0 °C or room temperature.

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at the appropriate temperature (typically 25-80 °C) for 1-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Alkoxylation/Aryloxylation

  • To a suspension of a base (e.g., NaH; 1.2 eq) in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere, add the alcohol or phenol (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Heat the reaction to the desired temperature (ranging from room temperature to reflux) and stir for 1-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow start Start reactants Combine this compound, Nucleophile, Base, and Anhydrous Solvent start->reactants reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) reactants->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Characterize Pure Product (NMR, MS, etc.) purification->product end End product->end

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_logic start Low/No Product Yield check_nucleophile Is the nucleophile strong enough? start->check_nucleophile increase_nucleophilicity Increase Nucleophilicity (e.g., use alkoxide) check_nucleophile->increase_nucleophilicity No check_temp Is the reaction temperature adequate? check_nucleophile->check_temp Yes increase_temp Increase Temperature or Use Microwave check_temp->increase_temp No check_base Is the base appropriate? check_temp->check_base Yes change_base Select a more suitable base check_base->change_base No check_solvent Is the solvent anhydrous and non-nucleophilic? check_base->check_solvent Yes change_solvent Use Anhydrous, Non-nucleophilic Solvent check_solvent->change_solvent No

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 4-Chloro-2-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for halogens on a pyrimidine ring in cross-coupling reactions?

A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition step, which is often rate-determining, more facile for heavier halogens.[1]

Q2: Which position on the this compound is more reactive for cross-coupling?

A2: For this compound, the C4 position is significantly more reactive than the C2 position. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[2] The C4 and C6 positions are the most electron-deficient and, therefore, most susceptible to oxidative addition.

Q3: Can the C-F bond at the 2-position participate in cross-coupling reactions?

A3: Generally, the C-F bond is unreactive in most standard palladium-catalyzed cross-coupling reactions due to its high bond strength.[1] This allows for selective functionalization at the C4-Cl position while retaining the fluorine atom.

Q4: What are the most common types of cross-coupling reactions performed with this compound?

A4: The most common and effective cross-coupling reactions for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. These allow for the formation of C-C and C-N bonds, which are crucial in the synthesis of pharmaceutical compounds.

Q5: What are the key factors to consider when selecting a catalyst system?

A5: The choice of the palladium precursor, the ligand, the base, and the solvent are all critical. For a less reactive C-Cl bond, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step.[3]

Troubleshooting Guides

Problem 1: Low to No Yield

This is a common issue when working with a less reactive aryl chloride. A systematic approach to troubleshooting is recommended.

DOT Script for Troubleshooting Low Yield

G start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp Yes solution1 Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->solution1 No base Is the base effective? temp->base Yes solution2 Increase temperature to 80-120 °C. Consider microwave irradiation. temp->solution2 No degas Is the system properly degassed? base->degas Yes solution3 Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base->solution3 No solution4 Degas solvents thoroughly. Use Schlenk techniques. degas->solution4 No

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Side Products

The formation of byproducts such as homocoupled boronic acids (in Suzuki reactions) or hydrodehalogenation of the starting material can reduce the yield of the desired product.

  • Homocoupling of Boronic Acids (Suzuki): This is often caused by the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions.[4]

  • Protodeboronation (Suzuki): The boronic acid can be degraded by water or acidic impurities. Use of anhydrous solvents and reagents is recommended. Boronic esters (e.g., pinacol esters) can offer greater stability.[4]

  • Hydrodehalogenation: This side reaction can be minimized by optimizing the reaction conditions, particularly the choice of ligand and base.

Data Presentation: Catalyst Systems for Cross-Coupling with this compound

The following tables provide recommended starting conditions for various cross-coupling reactions. Yields are representative and may vary depending on the specific coupling partner.

Table 1: Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemp (°C)Catalyst Loading (mol%)Representative Yield (%)
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O100570-85
Pd₂(dba)₃XPhosK₃PO₄Toluene110280-95
Pd(OAc)₂SPhosCs₂CO₃1,4-Dioxane100385-98

Table 2: Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemp (°C)Catalyst Loading (mol%)Representative Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene100275-90
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane110380-95
XPhos Pd G3-LHMDSTHF80285-98

Table 3: Sonogashira Coupling

Catalyst PrecursorCo-catalystLigandBaseSolventTemp (°C)Catalyst Loading (mol%)Representative Yield (%)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF602 (Pd), 4 (Cu)70-85
Pd(OAc)₂CuISPhosDIPA1,4-Dioxane2 (Pd), 4 (Cu)75-90
[DTBNpP]Pd(crotyl)Cl--TMPDMSORT2.580-95[5]

Table 4: Heck Reaction

Catalyst PrecursorLigandBaseSolventTemp (°C)Catalyst Loading (mol%)Representative Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF120360-75
Pd(OAc)₂P(o-tol)₃K₂CO₃NMP130265-80
Herrmann's Catalyst-NaOAcDMAc140170-85

Experimental Protocols

DOT Script for General Cross-Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification reagents Weigh Reagents: This compound Coupling Partner Base flask Add to Oven-Dried Schlenk Flask reagents->flask inert Evacuate and Backfill with Inert Gas (x3) flask->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature and Stir solvent->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup and Extraction quench->extract purify Purify by Column Chromatography extract->purify

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

This protocol provides a starting point for the C-C bond formation between this compound and an arylboronic acid.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add degassed toluene (to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation between this compound and a primary or secondary amine.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Base Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 3 mol%), the ligand (e.g., XPhos, 6 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

This protocol describes the formation of a C-C bond between this compound and a terminal alkyne.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add degassed THF and triethylamine (2.0 equiv.) via syringe. Then, add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at 60 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper salts. Wash the filtrate with saturated aqueous NH₄Cl solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction

This protocol details the coupling of this compound with an alkene.

  • Preparation: To a pressure tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), the ligand (e.g., PPh₃, 6 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Solvent Addition: Add degassed DMF (to achieve a concentration of 0.1-0.2 M).

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C.

  • Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Preventing Protodeboronation in Suzuki Reactions of 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with protodeboronation during Suzuki-Miyaura cross-coupling reactions of 4-Chloro-2-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in the Suzuki coupling of this compound?

A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent (e.g., an arylboronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes the nucleophilic coupling partner, leading to reduced yields of the desired biarylpyrimidine product and the formation of a deboronated byproduct, which can complicate purification. Heteroaromatic substrates, such as pyrimidines, are particularly susceptible to this side reaction.[1]

Q2: What are the primary factors that contribute to protodeboronation?

A2: Several factors can significantly influence the rate of protodeboronation:

  • pH and Base: The choice and strength of the base are critical. Strong bases can accelerate protodeboronation.[2]

  • Temperature: Higher reaction temperatures often increase the rate of protodeboronation.[2]

  • Solvent: The presence of water or other protic solvents can serve as a proton source for protodeboronation.[2]

  • Catalyst System: An inefficient catalyst that leads to slow cross-coupling can allow more time for the competing protodeboronation to occur.[2]

  • Boronic Acid Stability: The inherent stability of the boronic acid is crucial. Electron-deficient or sterically hindered boronic acids, as well as many heteroarylboronic acids, are more prone to protodeboronation.

Q3: How do the chloro and fluoro substituents on the pyrimidine ring affect the reaction?

A3: The 4-chloro and 2-fluoro substituents on the pyrimidine ring are electron-withdrawing, which makes the pyrimidine ring electron-deficient. This generally increases its reactivity as an electrophile in the Suzuki coupling. However, these substituents can also influence the stability of the reaction intermediates and the propensity for side reactions. The regioselectivity of the coupling typically favors reaction at the more reactive C4 position over the C2 position.

Q4: What are the most effective strategies to minimize protodeboronation in my reaction?

A4: Key strategies to suppress protodeboronation include:

  • Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective approach.[1] These derivatives exhibit increased stability and can act as "slow-release" sources of the boronic acid.[1]

  • Optimization of Reaction Conditions:

    • Base Selection: Employing milder bases like K₃PO₄, K₂CO₃, or CsF can be beneficial.[2]

    • Temperature Control: Running the reaction at the lowest effective temperature can slow down the rate of protodeboronation.[2]

    • Solvent Choice: Using anhydrous solvents can reduce the availability of protons.[2]

  • Employing a Highly Active Catalyst System: Modern, highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) can promote rapid cross-coupling, which outcompetes the slower protodeboronation side reaction.

Troubleshooting Guides

This section provides specific advice for common experimental issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield of desired product and significant formation of deboronated byproduct. High rate of protodeboronation.1. Switch to a more stable boronic acid derivative: Replace the boronic acid with its corresponding pinacol or MIDA boronate ester.2. Optimize the base: Change from a strong base (e.g., NaOH, KOH) to a milder one (e.g., K₃PO₄, Cs₂CO₃).3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).4. Use anhydrous conditions: Ensure all reagents and solvents are dry.
Reaction is sluggish or does not go to completion. Inefficient catalyst system or catalyst deactivation.1. Screen different palladium catalysts and ligands: Try highly active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos-Pd-G3, SPhos-Pd-G3).2. Increase catalyst loading: A modest increase in catalyst loading may improve conversion.3. Ensure inert atmosphere: Thoroughly degas the solvent and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Formation of significant side products other than the deboronated byproduct. Homocoupling of the boronic acid or the aryl halide.1. Ensure inert atmosphere: Oxygen can promote homocoupling.2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.

Data Presentation

The following tables summarize representative yields for Suzuki-Miyaura coupling reactions of related chloropyrimidines and fluoropyridines, illustrating the impact of different reaction parameters.

Table 1: Effect of Base and Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1000.2571[3]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1000.2570[3]
Pd(OAc)₂K₂CO₃1,4-Dioxane/H₂O1000.2565[3]

Table 2: Comparison of Boronic Acid vs. Boronic Ester in a Representative Suzuki Coupling

Boron ReagentCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
2-Thiopheneboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane801268
2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O801282

Note: This data is for a related heteroaryl system and illustrates the potential improvement in yield when using a boronate ester.

Experimental Protocols

The following is a general experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This should be considered a starting point, and optimization of specific parameters is likely necessary.

Protocol 1: General Procedure for Suzuki Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or a mixture of 1,4-dioxane/water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).

  • Add the degassed solvent to the flask.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-fluoropyrimidine.

Visualizations

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Troubleshooting_Protodeboronation Start High Protodeboronation Observed Step1 Modify Boron Source (e.g., Boronic Acid -> Pinacol/MIDA Ester) Start->Step1 Step2 Optimize Reaction Conditions Step1->Step2 Still an issue End Protodeboronation Minimized Step1->End Problem Solved Step3 Adjust Base (e.g., K3PO4, Cs2CO3) Step2->Step3 Step4 Lower Temperature Step2->Step4 Step5 Use Anhydrous Solvent Step2->Step5 Step3->End Step4->End Step5->End

References

Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4-Chloro-2-fluoropyrimidine in their synthetic workflows, solubility issues in reaction media can be a significant hurdle. This technical support center provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The solubility of this compound is influenced by its crystalline structure and polarity. As a substituted pyrimidine, it possesses both polar (nitrogen atoms, fluorine, chlorine) and non-polar (the aromatic ring) characteristics. Its relatively rigid, planar structure can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and solvate the individual molecules. This results in limited solubility in many common non-polar and some polar aprotic solvents.

Q2: What are the initial signs of a solubility problem in my reaction?

A2: Signs of poor solubility can include:

  • A heterogeneous reaction mixture with visible undissolved solid, even at elevated temperatures.

  • Incomplete or slow reaction progress, as the concentration of the dissolved reactant is too low for an efficient reaction rate.

  • Inconsistent reaction outcomes and yields between batches.

  • Difficulty in monitoring the reaction by techniques like TLC or LC-MS due to the low concentration of the starting material in the liquid phase.

Q3: Can I simply increase the temperature to dissolve more this compound?

A3: Increasing the temperature often increases solubility. However, this approach has limitations. The dissolution of a solid is dependent on whether the process is endothermic or exothermic[1]. For many organic solids, dissolution is endothermic, so increasing the temperature will improve solubility[1]. It is crucial to consider the stability of your reactants, catalysts, and the solvent's boiling point. Excessive heat can lead to degradation of the starting material or product and may not be compatible with the desired reaction conditions.

Q4: What are the most common strategies to overcome the poor solubility of this compound?

A4: The most common and effective strategies include:

  • Co-solvent Systems: Using a mixture of solvents to achieve a polarity that is optimal for dissolving all reaction components.

  • Use of Surfactants: Adding a surfactant to the reaction mixture can aid in solubilizing the compound through the formation of micelles.

  • Solid Dispersion: Creating a solid dispersion of this compound in a water-soluble carrier can enhance its dissolution rate.

  • Particle Size Reduction (Micronization): Reducing the particle size of the solid increases the surface area, which can lead to a faster dissolution rate.

Troubleshooting Guides

Issue 1: Low or No Reaction Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

This is a common problem when working with less reactive halo-pyrimidines like this compound, often exacerbated by poor solubility.

Troubleshooting Workflow

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Low or No Product Yield solubility Check for Undissolved Starting Material start->solubility catalyst Evaluate Catalyst System solubility->catalyst No solvent Optimize Solvent System solubility->solvent Yes base Screen Different Bases catalyst->base ligand Screen Different Ligands catalyst->ligand conditions Modify Reaction Conditions end Improved Reaction Yield conditions->end surfactant Consider Surfactant Addition solvent->surfactant temp Increase Temperature solvent->temp surfactant->end temp->end base->conditions ligand->conditions

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Possible Causes & Solutions:

Cause Recommendation
Poor Solubility of this compound - Use a co-solvent system: A mixture of a good solvent for the pyrimidine (e.g., DMF, DMSO) and a solvent suitable for the reaction (e.g., toluene, dioxane) can be effective. Start with a 1:1 or 4:1 ratio of the main solvent to the co-solvent. - Increase reaction temperature: If thermally stable, increasing the temperature can significantly improve solubility. - Add a phase-transfer catalyst (for biphasic reactions): In Suzuki reactions with an aqueous base, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help transport the boronate to the organic phase.
Insufficiently Active Catalyst System - For Suzuki Coupling: Standard catalysts like Pd(PPh₃)₄ may not be active enough for a chloropyrimidine. Switch to more active systems using bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. - For Buchwald-Hartwig Amination: Aryl chlorides are challenging substrates. The use of sterically hindered biarylphosphine ligands is often necessary.
Ineffective Base - The base's strength and solubility are critical. For Suzuki reactions, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like Cs₂CO₃ or K₃PO₄ might be needed for sensitive substrates.
Oxygen Sensitivity - The active Pd(0) catalyst can be deactivated by oxygen. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Issue 2: Heterogeneous Reaction Mixture in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions often require good solubility of both the electrophile and the nucleophile for efficient reaction.

Troubleshooting Workflow

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Heterogeneous Reaction Mixture solvent_check Assess Solvent Polarity start->solvent_check cosolvent Introduce a Co-solvent solvent_check->cosolvent Solvent is moderately polar aprotic Switch to Polar Aprotic Solvent solvent_check->aprotic Solvent is non-polar temp_increase Increase Reaction Temperature cosolvent->temp_increase aprotic->temp_increase end Homogeneous Reaction & Improved Conversion temp_increase->end

Caption: Troubleshooting workflow for a heterogeneous SNAr reaction.

Possible Causes & Solutions:

Cause Recommendation
Inappropriate Solvent - Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which are generally good at dissolving polar organic molecules.
Low Solubility of Nucleophile or Base - If the nucleophile or base is a salt, ensure the solvent can support its dissolution. A co-solvent system, such as THF/water or DMF/water, can be beneficial.
Low Reaction Temperature - Gently heating the reaction mixture can often lead to a homogeneous solution and an increased reaction rate.

Data Presentation: Estimated Solubility of this compound

SolventTypeEstimated Solubility at 25°C (g/L)Notes
TolueneNon-polar< 1Likely to be poorly soluble.
Tetrahydrofuran (THF)Polar aprotic1 - 10Moderate solubility expected.
AcetonitrilePolar aprotic5 - 20Moderate to good solubility expected.
N,N-Dimethylformamide (DMF)Polar aprotic> 50High solubility is likely.
Dimethyl sulfoxide (DMSO)Polar aprotic> 100Very high solubility is likely.
MethanolPolar protic10 - 50Good solubility expected.
EthanolPolar protic5 - 30Moderate to good solubility expected.
WaterPolar protic< 0.1Expected to be practically insoluble.

Experimental Protocols

Protocol 1: Experimental Determination of Thermodynamic Solubility

This protocol allows for the quantitative determination of the solubility of this compound in a solvent of choice.

Materials:

  • This compound

  • Selected solvent (e.g., THF, DMF, Acetonitrile)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatted shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • HPLC or GC-MS for quantification

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: To a series of vials, add a known volume of the selected solvent (e.g., 2 mL).

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Tightly cap the vials and place them in a thermostatted shaker or water bath set to the desired temperature (e.g., 25 °C). Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • Sample Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the filtered sample and the standard solutions by a suitable analytical method (e.g., HPLC, GC-MS).

  • Calculation: Determine the concentration of this compound in the filtered sample by comparing its response to the calibration curve generated from the standard solutions. This concentration represents the thermodynamic solubility.

Protocol 2: Using a Co-solvent System in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure for employing a co-solvent to improve the solubility of this compound in a Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Primary solvent (e.g., Toluene or Dioxane)

  • Co-solvent (e.g., DMF or DMSO)

  • Water (if using an aqueous base)

  • Schlenk flask or reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reactant Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Solvent Addition: Add the degassed primary solvent and co-solvent in the desired ratio (e.g., 4:1 Toluene:DMF). If using an aqueous base, add the required amount of degassed water.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Using a Surfactant in a Buchwald-Hartwig Amination

This protocol outlines the use of a surfactant to enhance the solubility of this compound in a Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 eq.)

  • Solvent (e.g., Toluene)

  • Surfactant (e.g., Tween-80, 1-5% v/v)

  • Reaction vial

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a reaction vial.

  • Reagent Addition: Add the solvent, surfactant, this compound, and the amine to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C). Stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and perform an aqueous workup to remove the surfactant and other water-soluble components. Purify the product by chromatography.

By following these guidelines and protocols, researchers can effectively troubleshoot and overcome solubility issues associated with this compound, leading to more efficient and reproducible synthetic outcomes.

References

Technical Support Center: Analysis of Byproducts in 4-Chloro-2-fluoropyrimidine Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoropyrimidine and analyzing its reaction byproducts by Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of this compound reactions.

Chromatographic Issues
IssuePossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) - Column overload- Secondary interactions with residual silanols on the column- Inappropriate mobile phase pH- Column contamination or degradation- Reduce sample concentration.- Use a highly inert column (e.g., end-capped C18).- Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace the column.
Peak Splitting or Broadening - Co-elution of isomers- Sample solvent incompatible with the mobile phase- Column void or channeling- Optimize the chromatographic gradient to improve separation.- Dissolve the sample in the initial mobile phase.- Replace the column.
Retention Time Shifts - Changes in mobile phase composition- Fluctuations in column temperature- Column aging or contamination- Inconsistent flow rate- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Implement a column washing protocol between analyses.- Check the LC pump for leaks or bubbles and purge if necessary.
High Backpressure - Blockage in the LC system (e.g., tubing, guard column, or analytical column)- Particulate matter from the sample- Systematically check for blockages by disconnecting components.- Filter all samples and mobile phases before use.- Replace the guard column or analytical column.
Mass Spectrometry Issues
IssuePossible CausesRecommended Solutions
Low Signal Intensity or No Signal - Inefficient ionization- Ion suppression from matrix components- Incorrect mass spectrometer settings- Contamination of the ion source- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample clean-up to remove interfering substances.- Dilute the sample to minimize matrix effects.- Verify the mass spectrometer is tuned and calibrated.- Clean the ion source according to the manufacturer's instructions.
Unstable Signal or High Baseline Noise - Contaminated mobile phase or LC system- Air bubbles in the system- Electrical interference- Use high-purity solvents and additives.- Degas the mobile phase.- Check for proper grounding of the instrument.
Presence of Adduct Ions (e.g., [M+Na]+, [M+K]+) - Contamination from glassware, solvents, or reagents- Use high-purity water and solvents.- Avoid using sodium or potassium salts in buffers if possible.- Clean glassware thoroughly.
In-source Fragmentation or Dimerization - High ion source temperature or voltage- High concentration of the analyte- Optimize ion source conditions to be as gentle as possible.- Reduce the sample concentration.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in nucleophilic substitution reactions of this compound with primary or secondary amines?

A1: The most common byproducts include:

  • Positional Isomers: Substitution can occur at either the C4 (chloro) or C2 (fluoro) position. The C4 position is generally more activated towards nucleophilic attack. However, the reaction conditions (solvent, temperature, and nature of the nucleophile) can influence the regioselectivity, leading to the formation of the 2-substituted isomer as a byproduct.

  • Disubstituted Products: If an excess of the amine nucleophile is used or under forcing reaction conditions, a second substitution can occur, leading to the formation of a 2,4-diamino-pyrimidine derivative.

  • Hydrolysis Products: In the presence of water, this compound can hydrolyze to form hydroxylated pyrimidines, such as 4-Chloro-2-hydroxypyrimidine or 2-Fluoro-4-hydroxypyrimidine.

  • Byproducts from Solvent Reaction: In some cases, the solvent (e.g., alcohols) can act as a nucleophile, leading to the formation of alkoxy-substituted pyrimidines.

Q2: How can I confirm the identity of isomeric byproducts by LC-MS?

A2: Confirming the identity of isomeric byproducts can be challenging as they have the same mass. The following strategies can be employed:

  • Chromatographic Separation: Optimize your LC method to achieve baseline separation of the isomers. This may require using a longer column, a shallower gradient, or a different stationary phase.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of the isomers in MS/MS may be different. By comparing the fragmentation spectra of the unknown byproducts with those of authenticated standards (if available) or by predicting fragmentation pathways, you can often distinguish between isomers.

  • Reference Standards: The most definitive way to identify isomers is to synthesize authentic standards of the expected byproducts and compare their retention times and MS/MS spectra with the unknown peaks in your sample.

Q3: My reaction mixture shows a complex impurity profile. What is a good starting point for LC-MS method development?

A3: A good starting point for method development for impurity profiling is to use a broad-gradient reversed-phase method.

  • Column: A C18 column is a versatile choice for a wide range of polarities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This will help to elute a wide range of byproducts.

  • Detection: Use a full scan MS method to detect all ions within a relevant mass range.

Based on the results of this initial screen, you can then optimize the method to improve the resolution of critical pairs of impurities.

Q4: I am observing significant signal suppression for my analytes of interest. What can I do?

A4: Signal suppression is a common issue in LC-MS and is often caused by co-eluting matrix components that interfere with the ionization process. To mitigate this:

  • Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering species.

  • Optimize Chromatography: Improve the chromatographic separation to ensure that the analytes of interest do not co-elute with matrix components.

  • Change Ionization Source: If using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for some compounds.

III. Experimental Protocols

General Protocol for LC-MS Analysis of this compound Reaction Mixtures

This protocol provides a general starting point for the analysis of reaction mixtures. Optimization will likely be required based on the specific nucleophile and reaction conditions used.

  • Sample Preparation:

    • Quench the reaction mixture as appropriate.

    • Dilute a small aliquot of the crude reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50). The final concentration should be in the low µg/mL range to avoid detector saturation.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Scan Range: m/z 50-500.

IV. Visualizations

Reaction_Byproduct_Analysis_Workflow cluster_reaction Chemical Reaction cluster_analysis LC-MS Analysis cluster_identification Byproduct Identification Start This compound + Nucleophile Reaction Reaction Work-up (Quenching, Extraction) Start->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Sample_Prep Sample Preparation (Dilution, Filtration) Crude_Product->Sample_Prep LC_Separation LC Separation (C18 Column, Gradient Elution) Sample_Prep->LC_Separation MS_Detection MS Detection (ESI, Full Scan) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Mass Identification) MS_Detection->Data_Analysis Byproduct_Identification Identify Potential Byproducts (Isomers, Disubstituted, Hydrolysis) Data_Analysis->Byproduct_Identification MSMS_Fragmentation MS/MS Fragmentation Analysis Byproduct_Identification->MSMS_Fragmentation Standard_Comparison Comparison with Reference Standards MSMS_Fragmentation->Standard_Comparison Structure_Elucidation Structure Elucidation Standard_Comparison->Structure_Elucidation

Caption: Workflow for the analysis and identification of byproducts in this compound reactions.

Troubleshooting_Logic Problem LC-MS Problem Observed Isolate_System Isolate the Issue: LC or MS? Problem->Isolate_System LC_Issues Chromatographic Problems (Peak Shape, Retention Time) Isolate_System->LC_Issues LC MS_Issues Mass Spectrometry Problems (Signal Intensity, Noise) Isolate_System->MS_Issues MS Check_LC Check Mobile Phase Check Column Check Pump LC_Issues->Check_LC Check_MS Check Tuning & Calibration Clean Ion Source Optimize Parameters MS_Issues->Check_MS Solution Problem Resolved Check_LC->Solution Check_MS->Solution

Caption: A logical workflow for troubleshooting common LC-MS issues.

Validation & Comparative

Reactivity Face-Off: 4-Chloro-2-fluoropyrimidine vs. 2,4-Dichloropyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance. The strategic functionalization of these heterocycles often relies on the selective reactivity of halogenated precursors. This guide provides a detailed comparative analysis of two such building blocks: 4-Chloro-2-fluoropyrimidine and 2,4-dichloropyrimidine. We will delve into their reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The regioselectivity of SNAr reactions on dihalopyrimidines is a nuanced interplay of electronics and leaving group ability.

In 2,4-dichloropyrimidine , the chlorine atom at the C4 position is generally more reactive towards nucleophiles than the one at the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be effectively delocalized by both ring nitrogens. However, this selectivity is not absolute and can be influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with neutral amines can sometimes yield mixtures of C4 and C2 substituted products.

For This compound , the scenario is more complex. Fluorine is more electronegative than chlorine, thus activating the C2 position more strongly towards nucleophilic attack. Conversely, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making fluoride a poorer leaving group. In many cases, nucleophilic substitution will preferentially occur at the C4 position, displacing the more labile chloride. However, under forcing conditions or with highly reactive nucleophiles, substitution at the C2 position can be achieved.

Comparative Data for Nucleophilic Aromatic Substitution
ReactantNucleophileConditionsMajor ProductRegioselectivity (C4:C2)Yield (%)Reference
2,4-DichloropyrimidineSecondary AmineLiHMDS, Pd(OAc)2/dppb, THF, -20°C, 1h4-amino-2-chloropyrimidine>30:1High[1]
2,4-DichloropyrimidineNeutral Secondary Amine-4-amino-2-chloropyrimidine2:1 to 4:1Moderate[1]
2,4-DichloropyrimidineThiophenolWeakly Acidic4-phenylthio-2-chloropyrimidinePredominantly C4-[2]
5-Chloro-2,4,6-trifluoropyrimidineAmmonia-4-amino-5-chloro-2,6-difluoropyrimidine9:1-[3]

Note: Direct comparative experimental data for this compound with a wide range of nucleophiles is limited in the literature. The data for 5-chloro-2,4,6-trifluoropyrimidine provides insight into the relative reactivity of C-F vs C-Cl bonds in a similar system.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. The reactivity of halopyrimidines in these reactions is primarily governed by the strength of the carbon-halogen bond.

The generally accepted order of reactivity for halogens in oxidative addition to a palladium(0) catalyst is I > Br > Cl > F. Consequently, in both 2,4-dichloropyrimidine and This compound , the C-Cl bond is significantly more reactive than the C-F bond.

For 2,4-dichloropyrimidine , Suzuki-Miyaura and Buchwald-Hartwig reactions typically occur selectively at the C4 position. However, specialized ligand systems have been developed to override this inherent preference and achieve C2 selectivity.

In the case of This compound , cross-coupling reactions are expected to proceed almost exclusively at the C4 position, leaving the C2-fluoro group intact. This offers a valuable handle for subsequent downstream transformations if desired.

Comparative Data for Suzuki-Miyaura Cross-Coupling
ReactantBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Major ProductYield (%)Reference
2,4-DichloropyrimidineArylboronic acidPd(PPh3)4 (0.5 mol%)K2CO3Dioxane/H2O100 (MW)2-Chloro-4-arylpyrimidineGood to Excellent[4]
2,4-DichloropyridineArylboronic acidPd/IPrK3PO4TolueneRT2-Chloro-4-arylpyridineModerate to Good[5]
4-Chloro-6-(3-iodophenyl)pyrimidineArylboronic acidPd catalystBaseSolvent80-110Selective coupling at C-I-[6]

Note: The data for 2,4-dichloropyridine and 4-chloro-6-(3-iodophenyl)pyrimidine are included to provide context for the expected reactivity in palladium-catalyzed cross-coupling reactions.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

A solution of the dihalopyrimidine (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or EtOH) is treated with the amine nucleophile (1.1-1.5 equiv) and a base (e.g., DIPEA, K2CO3, or LiHMDS; 1.5-2.0 equiv). The reaction mixture is stirred at a temperature ranging from room temperature to 120°C for 2-24 hours, or until completion as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]

General Procedure for Suzuki-Miyaura Cross-Coupling

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), the halopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and base (e.g., K2CO3, 2.0 equiv) are added. A degassed solvent system (e.g., 1,4-dioxane/water 4:1) is then added. The reaction mixture is heated to 80-100°C and stirred for 2-16 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography to afford the desired biaryl product.[6][8]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, the halopyrimidine (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) are combined in a dry solvent (e.g., toluene or dioxane). The reaction mixture is heated to 80-110°C until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.

Visualizing Reaction Pathways and Logic

SNAr_Mechanism reactant Dihalopyrimidine intermediate Meisenheimer Complex reactant->intermediate Attack at C4 or C2 nucleophile Nucleophile (Nu-) nucleophile->intermediate product Substituted Pyrimidine intermediate->product Elimination leaving_group Leaving Group (X-) intermediate->leaving_group Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil_complex R-Pd(II)L2-X oxidative_addition->pdiil_complex with R-X transmetalation Transmetalation pdiil_complex->transmetalation pdiil_intermediate R-Pd(II)L2-R' transmetalation->pdiil_intermediate boronic_acid R'-B(OH)2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pdiil_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product Substrate_Selection_Workflow start Desired Reaction? snar Nucleophilic Aromatic Substitution (SNAr) start->snar cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling c4_selective C4-Selective Substitution? snar->c4_selective High C4 selectivity needed? c2_selective C2-Selective Substitution? snar->c2_selective C2 functionalization desired? cross_coupling->c4_selective cross_coupling->c2_selective dichloro Use 2,4-Dichloropyrimidine c4_selective->dichloro Yes chloro_fluoro Use this compound c4_selective->chloro_fluoro Yes, with C2-F preserved specialized_conditions Use 2,4-Dichloropyrimidine with specialized ligands c2_selective->specialized_conditions Yes

References

A Comparative Guide to the Synthetic Routes of Substituted Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted fluoropyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, most notably in oncology. The strategic introduction of a fluorine atom can profoundly alter a molecule's metabolic stability, binding affinity, and overall pharmacological profile. Consequently, the efficient and selective synthesis of these compounds is of paramount importance. This guide provides a comparative analysis of four principal synthetic strategies, offering objective performance data and detailed experimental protocols to inform methodological selection in research and development.

Electrophilic Fluorination of Pyrimidine Rings

This "late-stage" functionalization approach involves the direct fluorination of a pre-formed pyrimidine ring, typically at the electron-rich C5 position. Modern electrophilic fluorinating agents, particularly N-F reagents, have made this a viable and widely used strategy, even on a commercial scale for compounds like 5-fluorouracil (5-FU).[1][2]

General Workflow: Electrophilic Fluorination

G cluster_workflow Electrophilic Fluorination Workflow start Pyrimidine Substrate (e.g., Uracil) reagent Electrophilic Reagent (e.g., Selectfluor™) start->reagent 1. Add Reagent reaction Reaction in Appropriate Solvent (e.g., Acetonitrile, Formic Acid) reagent->reaction 2. Control Temperature workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate purification Purification (e.g., Recrystallization, Chromatography) workup->purification 4. Purify product Substituted Fluoropyrimidine purification->product

Caption: Workflow for direct electrophilic fluorination.

Performance Data
SubstrateFluorinating AgentSolvent / ConditionsYield (%)Reference
UracilF₂ / N₂ (20 mol%)Anhydrous Hydrofluoric Acid86.7[3]
UracilF₂ / N₂ (20 mol%)Trifluoroacetic Acid, -10°C89.4[3]
[¹³C]-UracilSelectfluor™H₂O / MeOH~63% (overall)[1]
1,2-DihydropyridineSelectfluor™Acetonitrile, 0°C to RT82-97[4]
Experimental Protocol: Fluorination of Uracil with Elemental Fluorine

This protocol is based on a continuous flow microchannel reaction system.

Materials:

  • Uracil solution (7% w/w in anhydrous hydrofluoric acid)

  • Fluorine gas (20 mol% in nitrogen)

  • Continuous flow microchannel reactor system

Procedure:

  • Ensure the microchannel reactor system is dewatered, degreased, and passivated with a 5 mol% fluorine/nitrogen gas mixture.

  • Continuously feed the uracil solution into the microchannel reactor at a controlled rate (e.g., 50 g/min ).

  • Simultaneously, introduce the 20 mol% fluorine-nitrogen gas mixture into the reactor. The molar ratio of fluorine to uracil should be maintained at approximately 1.2:1.[3]

  • Set the reaction temperature using a heat exchanger (e.g., 0°C).

  • The reaction mixture exiting the reactor is passed through a quenching module and a gas-liquid separator.

  • The crude product is then subjected to downstream processing and drying to yield 5-fluorouracil.

  • Product purity and yield are determined by liquid chromatography. A reported yield under similar conditions was 86.7%.[3]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing fluorine, especially on pyrimidine rings activated by electron-withdrawing groups and substituted with good leaving groups, such as chlorine. The primary challenge is often the low solubility and nucleophilicity of common fluoride sources like potassium fluoride (KF). Modern protocols overcome this by using phase-transfer catalysts (PTCs), anhydrous fluoride salts, or polar aprotic solvents at elevated temperatures.[5][6]

General Mechanism: SNAr Fluorination

G cluster_mechanism SNAr Fluorination Mechanism reactant Chloropyrimidine (Activated Ring) meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer + F⁻ (Nucleophilic Attack) fluoride Fluoride Source (e.g., KF + PTC) fluoride->meisenheimer product Fluoropyrimidine meisenheimer->product - Cl⁻ (Loss of Leaving Group) G cluster_workflow Direct C-H Fluorination Workflow start Pyrimidine Substrate reagent Fluorinating Reagent (e.g., AgF₂) start->reagent 1. Combine reaction Reaction in Anhydrous Solvent (e.g., MeCN) reagent->reaction 2. Stir at RT quench Quench Reaction (e.g., 1M HCl) reaction->quench 3. Quench purification Filtration & Chromatography quench->purification 4. Isolate & Purify product 2-Fluoropyrimidine purification->product G cluster_scheme Cyclocondensation Synthesis building_block Fluorinated Building Block (e.g., Fluoroenolate) condensation Cyclocondensation Reaction building_block->condensation dinucleophile Dinucleophile (e.g., Amidine) dinucleophile->condensation product Substituted Fluoropyrimidine condensation->product Forms Ring

References

The Strategic Advantage of 4-Chloro-2-fluoropyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Dihalopyrimidine Reactivity for Researchers and Medicinal Chemists

Dihalogenated pyrimidines are cornerstone building blocks in medicinal chemistry, forming the core scaffold of numerous clinically approved drugs, particularly protein kinase inhibitors.[1] The specific arrangement and nature of the halogen substituents on the pyrimidine ring dictate the molecule's reactivity and synthetic utility. This guide provides a detailed comparison of 4-Chloro-2-fluoropyrimidine against other common dihalopyrimidines, such as 2,4-dichloropyrimidine and 2,4-difluoropyrimidine, highlighting its distinct advantages in the strategic synthesis of complex molecular architectures.

Principles of Reactivity in Dihalopyrimidines

The primary route for functionalizing dihalopyrimidines is through Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group (in this case, a halide). The reactivity of the pyrimidine ring is governed by two key factors:

  • Ring Activation : The two electronegative nitrogen atoms in the pyrimidine ring render it electron-deficient (π-deficient), which inherently activates the carbon positions (C2, C4, C6) for nucleophilic attack.[2]

  • Position of Substitution : Generally, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. This is because the negative charge in the resulting Meisenheimer intermediate can be more effectively delocalized over both ring nitrogen atoms when the attack occurs at C4 or C6.[2][3] Attack at C2, situated between both nitrogens, leads to a less stable intermediate.[3]

This inherent preference for C4 substitution is a critical consideration when planning a synthetic route.[4][5]

Comparative Analysis of Dihalopyrimidines

The choice of dihalopyrimidine significantly impacts the control and selectivity of subsequent reactions. The key difference lies in the regioselectivity of the first substitution and the ability to perform a second, different substitution.

2,4-Dichloropyrimidine

This is a widely used and cost-effective starting material. Its primary characteristic is the strong preference for the initial SNAr reaction to occur at the C4 position.[4][6] While reliable, this C4-selectivity can be a limitation. Achieving substitution at the C2 position first is challenging and often requires specific strategies, such as introducing electron-donating groups on the ring or using specialized palladium catalysts with bulky ligands to invert the selectivity.[5][6] For many synthetic campaigns, this lack of flexibility can be a significant drawback.[7]

2,4-Difluoropyrimidine

Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions. Consequently, 2,4-difluoropyrimidine is highly reactive. However, the similar reactivity of both the C2-F and C4-F bonds can lead to challenges in achieving selective mono-substitution, often resulting in mixtures of products or disubstitution, requiring careful control of reaction conditions and stoichiometry.

This compound: The Advantage of Orthogonal Reactivity

This compound offers a unique and powerful combination of reactivity and selectivity. It leverages both the general C4-preference of the pyrimidine ring and the differential reactivity of the two distinct halogen atoms.

The primary advantage is the ability to perform sequential and regioselective functionalization :

  • First Substitution (at C4) : The C4-chloro group is preferentially displaced by common nucleophiles (e.g., amines, thiols) under standard SNAr conditions. The more stable Meisenheimer intermediate at the C4 position directs the reaction, leaving the C2-fluoro group untouched.

  • Second Substitution (at C2) : The resulting 4-substituted-2-fluoropyrimidine is now primed for a second, distinct chemical transformation. The remaining C2-fluoro bond can be displaced by a different nucleophile, often under more forcing conditions (e.g., higher temperatures) or via an entirely different reaction mechanism, such as a palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

This "one-two punch" capability allows for the controlled and predictable assembly of complex, unsymmetrically substituted pyrimidines, which is invaluable for building libraries of drug candidates for structure-activity relationship (SAR) studies.

Quantitative Data Comparison

The following table summarizes the expected major products from the initial SNAr reaction with a generic amine nucleophile (R-NH₂), illustrating the regioselectivity of each dihalopyrimidine.

Starting MaterialReaction ConditionsMajor ProductMinor Product / ByproductSelectivity Rationale
2,4-Dichloropyrimidine Amine, Base (e.g., DIPEA), Solvent (e.g., n-BuOH), Heat4-Amino-2-chloropyrimidine2-Amino-4-chloropyrimidine, Disubstituted productStrong electronic preference for C4 attack.[4][6] C2 substitution is challenging.[5]
2,4-Difluoropyrimidine Amine, Base, Solvent, RT to Heat4-Amino-2-fluoropyrimidine2-Amino-4-fluoropyrimidine, Disubstituted productHigh reactivity of both fluoro groups can lead to mixtures without careful control.[8]
This compound Amine, Base, Solvent, RT to Heat4-Amino-2-fluoropyrimidine MinimalExcellent regioselectivity due to the convergence of electronic preference for C4 and higher lability of C-Cl under these conditions.

Experimental Protocols

The following protocols provide a representative workflow for the sequential functionalization of this compound, as might be used in the synthesis of a protein kinase inhibitor.

Protocol 1: Selective SNAr at the C4 Position

Reaction: Synthesis of N-cyclopropyl-2-fluoro-pyrimidin-4-amine.

Methodology:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol or dioxane, add cyclopropylamine (1.2 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated.

  • Heat the reaction mixture to 80-120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-cyclopropyl-2-fluoro-pyrimidin-4-amine.

Protocol 2: Subsequent Cross-Coupling at the C2 Position

Reaction: Suzuki coupling to synthesize N-cyclopropyl-2-(4-fluorophenyl)pyrimidin-4-amine.

Methodology:

  • In a reaction vessel, combine N-cyclopropyl-2-fluoro-pyrimidin-4-amine (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Add a mixture of dioxane and water (e.g., 4:1 v/v) as the solvent.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Perform an aqueous workup, washing with water and brine. The organic layer is then dried, filtered, and concentrated.

  • Purify the final product via column chromatography to yield the desired 2,4-disubstituted pyrimidine.

Visualizing the Synthetic and Biological Application

The controlled, sequential functionalization of this compound is particularly powerful in the synthesis of kinase inhibitors, which often feature a 2,4-disubstituted pyrimidine core that interacts with the hinge region of the kinase's ATP-binding pocket.[1]

G cluster_start Starting Material cluster_step1 Step 1: C4-Selective SNAr cluster_step2 Step 2: C2-Selective Cross-Coupling Start This compound Reagent1 + Amine (R1-NH2) + Base (e.g., DIPEA) Intermediate 4-Amino-2-fluoropyrimidine Intermediate Reagent2 + Boronic Acid (R2-B(OH)2) + Pd Catalyst Reagent1->Intermediate Regioselective Substitution Product Final 2,4-Disubstituted Pyrimidine Product Reagent2->Product Sequential Functionalization G Stress Cellular Stress / Cytokines MKKK MAPKKK (e.g., ASK1, TAK1) Stress->MKKK MKK MAPKK (MKK3, MKK6) MKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Inflammatory Response Cytokine Production Substrates->Response Inhibitor Pyrimidine-based p38 Inhibitor Inhibitor->p38 inhibits ATP binding

References

Reactivity Face-Off: 4-Chloro-2-fluoropyrimidine vs. 2-chloro-5-fluoropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of heterocyclic chemistry, halopyrimidines are indispensable building blocks for the synthesis of a vast array of biologically active compounds. Their propensity to undergo nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of the reactivity of two isomeric dihalopyrimidines: 4-Chloro-2-fluoropyrimidine and 2-chloro-5-fluoropyrimidine. This analysis, supported by established mechanistic principles and available experimental data, aims to assist researchers in selecting the optimal reagent and reaction conditions for their synthetic endeavors.

Theoretical Underpinnings of Reactivity

The reactivity of halopyrimidines in SNAr reactions is primarily governed by the electronic properties of the pyrimidine ring and the position of the halogen substituents. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles.

The accepted mechanism for SNAr is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the principal determinant of the reaction rate.

Key Factors Influencing Reactivity:
  • Position of the Leaving Group: In the pyrimidine ring, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. This is because the negative charge in the Meisenheimer complex formed upon attack at C4/C6 can be delocalized over both nitrogen atoms, leading to greater stabilization. Attack at the C2 position results in a less stable intermediate.

  • Nature of the Halogen: In SNAr reactions, the electronegativity of the halogen plays a significant role. A more electronegative halogen enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the initial nucleophilic attack, which is often the rate-determining step. Consequently, fluorine is typically a better activating group than chlorine in SNAr, a trend opposite to that observed in palladium-catalyzed cross-coupling reactions where bond strength is a more dominant factor.

  • Substituent Effects: The presence of electron-withdrawing groups on the pyrimidine ring further enhances its electrophilicity and stabilizes the Meisenheimer intermediate, thus increasing the rate of SNAr. Conversely, electron-donating groups deactivate the ring towards nucleophilic attack.

Reactivity Comparison

While direct head-to-head kinetic data for the reaction of this compound and 2-chloro-5-fluoropyrimidine with the same nucleophile under identical conditions is not extensively reported in the literature, a qualitative and semi-quantitative comparison can be drawn from the established principles of SNAr on pyrimidine systems.

In This compound , the chlorine atom is at the more reactive C4 position, while the more activating fluorine atom is at the less reactive C2 position. In 2-chloro-5-fluoropyrimidine , the chlorine atom is at the C2 position, and the fluorine atom is at the C5 position. The fluorine at C5 in the latter acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.

Based on these structural differences, the following reactivity trends are expected:

  • Substitution of Chlorine: The chlorine at the C4 position of this compound is expected to be significantly more labile towards nucleophilic displacement than the chlorine at the C2 position of 2-chloro-5-fluoropyrimidine.

  • Substitution of Fluorine: While fluorine is a better activating group, its substitution from the C2 position in this compound would be less favorable than the substitution of chlorine from the C4 position in the same molecule. In 2-chloro-5-fluoropyrimidine, the fluorine at C5 is generally not displaced in typical SNAr reactions.

Therefore, for a typical SNAr reaction with a nucleophile such as an amine, This compound is predicted to be the more reactive substrate , with substitution occurring preferentially at the C4 position to displace the chlorine atom.

Quantitative Data Summary

The following table summarizes the expected reactivity and provides some context from related systems. Direct comparative quantitative data for the two title compounds is sparse; therefore, data for the reactivity of 2-chloropyrimidine is included to provide a general baseline for SNAr reactions at the C2 position.

FeatureThis compound2-chloro-5-fluoropyrimidine
Most Labile Halogen Chlorine at C4Chlorine at C2
Expected Reactivity HigherLower
Primary Site of Attack C4C2
Activating/Deactivating Groups Fluorine at C2 (activating)Fluorine at C5 (activating)

Table 1: Reaction Yields of 2-Chloropyrimidine with Various Amines *

Nucleophile (Amine)ProductYield (%)
Morpholine2-(Morpholin-4-yl)pyrimidine84
Piperidine2-(Piperidin-1-yl)pyrimidine93
Pyrrolidine2-(Pyrrolidin-1-yl)pyrimidine76
Imidazole2-(1H-Imidazol-1-yl)pyrimidine62
Benzimidazole2-(1H-Benzo[d]imidazol-1-yl)pyrimidine83

*Data sourced from a study on the amination of heteroaryl chlorides. Reactions were performed with the heteroaryl halide (1 equiv.), amine (1 equiv.), and KF (2 equiv.) in water at 100 °C for 17 hours.[1] It is generally accepted in heterocyclic chemistry that the corresponding reactions at the C4 position of a 4-chloropyrimidine would proceed at a faster rate and/or under milder conditions.

Experimental Protocols

The following are generalized protocols for the amination of this compound and 2-chloro-5-fluoropyrimidine via a conventional SNAr reaction. These can be adapted based on the specific nucleophile and desired scale.

Protocol 1: Amination of this compound (Substitution at C4)

Materials:

  • This compound (1.0 equiv.)

  • Amine nucleophile (1.1-1.5 equiv.)

  • Base (e.g., K2CO3, Et3N, or DIPEA, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP, or 2-propanol)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

  • Add the amine nucleophile, followed by the base.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 to 120 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization.

Protocol 2: Amination of 2-chloro-5-fluoropyrimidine (Substitution at C2)

Materials:

  • 2-chloro-5-fluoropyrimidine (1.0 equiv.)

  • Amine nucleophile (1.1-1.5 equiv.)

  • Base (e.g., K2CO3, Et3N, or DIPEA, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 2-chloro-5-fluoropyrimidine and the anhydrous solvent.

  • Add the amine nucleophile and the base.

  • Heat the reaction mixture to a higher temperature than Protocol 1, if necessary (typically 100-150 °C), due to the lower reactivity of the C2 position.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product using appropriate techniques.

Visualizations

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental_Workflow start Start combine Combine Halopyrimidine, Nucleophile, Base, and Solvent start->combine heat Heat Reaction Mixture combine->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify Product workup->purify end End purify->end

Caption: A typical experimental workflow for SNAr amination.

Reactivity_Factors reactivity Overall Reactivity pos Position of Leaving Group (C4 > C2) reactivity->pos hal Nature of Halogen (F > Cl as activating group) reactivity->hal sub Ring Substituents (EWG enhances reactivity) reactivity->sub

Caption: Key factors influencing SNAr reactivity on pyrimidines.

Conclusion

In the comparative analysis of this compound and 2-chloro-5-fluoropyrimidine, the former is predicted to be the more reactive substrate in nucleophilic aromatic substitution reactions. This is primarily due to the chlorine atom being situated at the electronically more favorable C4 position. For researchers aiming to introduce a nucleophile onto the pyrimidine scaffold, this compound would likely provide the desired 4-substituted product under milder conditions and in higher yields compared to the reaction with 2-chloro-5-fluoropyrimidine at the C2 position. However, the choice of substrate will ultimately depend on the desired final product and the specific synthetic strategy employed. It is always recommended to perform small-scale test reactions to optimize conditions for a specific transformation.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Chloro-2-fluoropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthesized compounds derived from 4-Chloro-2-fluoropyrimidine analogs reveals a promising landscape for the development of novel therapeutics. This guide provides a comparative overview of their anticancer, antiviral, and enzyme-inhibiting activities, supported by experimental data and detailed methodologies.

Derivatives of the versatile scaffold, this compound, and its analogs have demonstrated significant potential across various therapeutic areas. These compounds serve as valuable starting materials for the synthesis of a diverse range of biologically active molecules. This guide delves into the reported anticancer and antiviral activities, as well as the enzyme-inhibiting properties of these synthesized compounds, offering a comparative analysis to inform future drug discovery and development efforts.

Anticancer Activity: Targeting Proliferation in Colon and Breast Cancer

A notable study focused on the synthesis of 2-amino-4-chloro-pyrimidine derivatives, which are close analogs of compounds derivable from this compound. These derivatives were evaluated for their cytotoxic effects against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines using the MTT assay.[1][2]

The results, summarized in the table below, highlight the structure-activity relationship, where the nature of the substituent at the 4-position of the pyrimidine ring significantly influences the anticancer potency.

Compound IDSubstituent at 4-positionHCT116 EC50 (µM)MCF7 EC50 (µM)
1 4-methyl piperazine209.17 ± 1.23221.91 ± 1.37
6 4-bromophenyl piperazine89.24 ± 1.3689.37 ± 1.17
Doxorubicin (Control) -20.98

Experimental Workflow for Anticancer Activity Screening

G cluster_synthesis Compound Synthesis cluster_assay MTT Assay start 2-amino-4-chloro-pyrimidine reaction Microwave-assisted Reaction start->reaction amine Substituted Amine amine->reaction product Synthesized Derivatives (1-7) reaction->product treatment Treatment with Synthesized Derivatives product->treatment cells HCT116 & MCF7 cells in 96-well plates cells->treatment incubation1 Incubation treatment->incubation1 mtt MTT Reagent Addition incubation1->mtt incubation2 Incubation (Formazan formation) mtt->incubation2 solubilization Solubilization of Formazan Crystals incubation2->solubilization absorbance Absorbance Measurement (570 nm) solubilization->absorbance ec50 EC50 Calculation absorbance->ec50

Caption: Workflow for synthesis and anticancer evaluation.

Antiviral Activity: A Broad Spectrum of Possibilities

Pyrimidine derivatives are widely recognized for their antiviral properties, inhibiting a range of viruses including influenza, hepatitis, and human immunodeficiency virus (HIV).[3][4] A key mechanism of action for some antiviral pyrimidine analogs is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[5] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for viral replication. By depleting the cellular pyrimidine pool, these inhibitors create an environment that is unfavorable for viral proliferation.

Signaling Pathway of DHODH Inhibition

G cluster_host Host Cell cluster_virus Virus Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines Viral_Replication Viral RNA/DNA Replication Pyrimidines->Viral_Replication DHODH_Inhibitor Pyrimidine Analog (DHODH Inhibitor) DHODH_Inhibitor->Dihydroorotate

Caption: DHODH inhibition pathway by pyrimidine analogs.

While specific antiviral data for direct derivatives of this compound were not prominently available in the reviewed literature, the established activity of related pyrimidine compounds suggests this is a promising area for future investigation.

Enzyme Inhibitory Activity: Targeting Kinase Signaling

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. For instance, various substituted pyrimidines have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.

A logical synthetic route from this compound would involve nucleophilic substitution at the C4 position with an appropriate aniline derivative, a common strategy in the synthesis of EGFR inhibitors. The fluorine at the C2 position can be subsequently displaced or retained depending on the desired target interactions.

General Structure of a Pyrimidine-Based Kinase Inhibitor

Caption: General scaffold of pyrimidine-based inhibitors.

The development of such inhibitors from this compound analogs could offer novel therapeutic agents for cancers driven by aberrant kinase activity.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is adapted from the methodology used for testing 2-amino-4-chloro-pyrimidine derivatives.[1][2]

  • Cell Seeding: HCT116 and MCF7 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • EC50 Calculation: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay for Antiviral Activity

This is a general protocol for assessing the antiviral efficacy of compounds.

  • Cell Monolayer Preparation: Host cells susceptible to the virus of interest are seeded in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Incubation: The cell monolayers are infected with a known titer of the virus in the presence of serial dilutions of the test compound. A virus-only control is also included.

  • Overlay Application: After a 1-2 hour adsorption period, the virus-compound inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations.

  • Plaque Formation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.[6][7][8][9]

In Vitro Kinase Inhibition Assay

This is a generalized protocol for determining the inhibitory activity of compounds against a specific kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified kinase, a specific substrate (peptide or protein), and varying concentrations of the test inhibitor.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or luminescence-based assays that quantify the amount of ADP produced.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of kinase activity versus inhibitor concentration.[10][11]

Conclusion

The exploration of compounds synthesized from this compound and its analogs presents a fertile ground for the discovery of novel therapeutic agents. The data on related pyrimidine derivatives strongly suggest potential for significant anticancer and antiviral activities, as well as for the development of targeted enzyme inhibitors. Further synthesis and screening of a broader library of compounds derived directly from this compound are warranted to fully elucidate their structure-activity relationships and to identify lead candidates for further preclinical and clinical development. The detailed experimental protocols provided herein offer a standardized framework for the comparative evaluation of these promising molecules.

References

A Comparative Guide to the Spectroscopic Analysis and Validation of 4-Chloro-2-fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a critical step. Heterocyclic compounds, such as derivatives of 4-Chloro-2-fluoropyrimidine, form the backbone of many pharmaceutical agents. Their validation relies on a suite of spectroscopic techniques that, when used in conjunction, provide an unambiguous structural fingerprint.

This guide offers a comparative analysis of key spectroscopic methods for the characterization of pyrimidine derivatives, supported by experimental data and detailed protocols to ensure accuracy and reproducibility in your research.

Spectroscopic Techniques: A Multi-faceted Approach to Validation

The structural elucidation of this compound derivatives is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are indispensable for mapping the carbon-hydrogen framework and identifying the chemical environment of fluorine atoms. Chemical shifts (δ), coupling constants (J), and signal multiplicity reveal detailed connectivity and spatial relationships within the molecule.[1]

  • Mass Spectrometry (MS) : MS determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. The fragmentation pattern offers further clues about the compound's structure and the isotopic distribution can confirm the presence of chlorine atoms.[1]

  • Infrared (IR) Spectroscopy : This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[1] It is particularly useful for identifying key bonds like N-H, C=N, and C-Cl.

Comparative Spectroscopic Data

The following tables summarize representative spectroscopic data for derivatives of chloro-pyrimidine. Data for Compound A: 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine , a 2-amino-4-chloro-pyrimidine derivative, is presented as a primary example.[2] For comparison, data for Compound B: 4-(4-(pyrimidin-2-yl) piperazine-1-yl) pyrimidin-2-amine is also included to illustrate the effect of substituting the 2-fluorophenyl group with a pyrimidinyl group.[2]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [2]

CompoundChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
A 3.01–3.03m4H (piperazine)
3.65–3.67m4H (piperazine)
6.02s-NH₂
6.05AB quartet, J = 6.0 Hz1H (pyrimidine ring)
6.98–7.16m4H (fluorophenyl ring)
7.77AB quartet, J = 5.6 Hz1H (pyrimidine ring)
B 3.60–3.61m4H (piperazine)
3.77–3.79m4H (piperazine)
6.03s br-NH₂
6.05AB quartet, J = 5.6 Hz1H (pyrimidine ring)
6.64–6.66m1H (pyrimidine ring)
7.83AB quartet, J = 5.6 Hz1H (pyrimidine ring)
8.38m2H (pyrimidine ring)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [2]

CompoundChemical Shift (δ, ppm)
A 43.74, 50.45, 93.52, 116.34, 116.54, 119.98, 123.14, 125.34, 140.01, 157.45, 162.78, 163.48
B 39.99, 43.38, 93.59, 110.81, 157.32, 158.43, 161.63, 162.78, 163.43

Table 3: IR Spectroscopic Data (ATR, cm⁻¹) [2]

CompoundWavenumber (cm⁻¹)Assignment
A 3480—NH₂
3264, 3112—CH aromatic
1624—C=N aromatic
1585, 1546—C=C aromatic
B 3434—NH₂
2848—CH aliphatic
1635—C=N aromatic
1583—C=C aromatic

Experimental Protocols

Detailed and consistent experimental procedures are fundamental to obtaining reliable and comparable spectroscopic data.

General Synthesis of 2-amino-4-chloro-pyrimidine derivatives[2]
  • 2 mmol of 2-amino-4-chloro-pyrimidine is placed in a microwave reaction vial.

  • 1 mL of anhydrous propanol is added, and the mixture is stirred at room temperature.

  • 2 mmol of the desired substituted amine is added to the vial.

  • 200 µL of triethylamine is introduced into the mixture.

  • The reaction is conducted at 120–140 °C for 15–30 minutes in a microwave reactor.

  • Reaction progress is monitored using Thin Layer Chromatography (TLC).

  • After cooling, the resulting precipitate is dispersed in a saturated sodium bicarbonate solution.

  • The product is extracted using ethyl acetate.

  • The organic extract is dried with anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product.[2]

NMR Spectroscopy[2]
  • Sample Preparation : Dissolve 5-10 mg of the purified derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • Data Acquisition :

    • For ¹H NMR, record chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Report coupling constants (J) in Hertz (Hz).

    • For ¹³C NMR, record chemical shifts in ppm.

  • Data Analysis : Analyze the chemical shifts, integration values, and multiplicities (singlet, doublet, triplet, multiplet) to elucidate the structure.

IR Spectroscopy[2]
  • Instrumentation : Use a Perkin Elmer (or equivalent) Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Data Acquisition : Record the spectrum in the range of 4000–400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands (in cm⁻¹) corresponding to specific functional groups and bonds within the molecule.

Mass Spectrometry[1]
  • Sample Introduction : Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion after dissolving in a suitable solvent for Electrospray Ionization (ESI-MS).

  • Ionization : Employ an appropriate ionization technique. Electron Ionization (EI) is a "hard" technique that causes fragmentation, providing structural clues. ESI is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analysis : The ionized molecules and their fragments are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole).

  • Detection & Analysis : A detector generates a mass spectrum, plotting ion intensity against m/z. Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern and isotopic distribution to further validate the structure.[1]

Visualizing the Validation Workflow

A logical workflow is essential for the systematic characterization of newly synthesized compounds. The following diagram illustrates a standard process for the spectroscopic validation of a this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Chemical Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification purified_compound Purified Compound purification->purified_compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purified_compound->nmr ms Mass Spectrometry (MS) purified_compound->ms ir Infrared Spectroscopy (IR) purified_compound->ir elemental Elemental Analysis purified_compound->elemental data_analysis Combined Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis elemental->data_analysis structure_confirm Structural Confirmation data_analysis->structure_confirm final_report Publication / Report structure_confirm->final_report

References

A Head-to-Head Comparison of Catalysts for Suzuki Coupling with 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Pursuit of Optimized Cross-Coupling Methodologies.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The strategic installation of aryl or heteroaryl moieties onto the pyrimidine core is of paramount importance in medicinal chemistry, as this scaffold is a key component in a multitude of therapeutic agents. The coupling of 4-Chloro-2-fluoropyrimidine presents a unique challenge due to the presence of two distinct halogen atoms and the electron-deficient nature of the pyrimidine ring. The choice of catalyst is therefore critical to achieving high yields and selectivity.

This guide provides a comparative overview of prominent palladium catalyst systems for the Suzuki coupling of this compound, supported by experimental data from analogous reactions with structurally similar chloropyrimidines.

Catalyst Performance at a Glance

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of chloropyrimidines with arylboronic acids. While direct comparative data for this compound is limited in the literature, the data presented for analogous substrates provides valuable insights into catalyst efficacy.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄TriphenylphosphineK₂CO₃1,4-Dioxane/H₂O10015 (MW)81[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O11024High (qualitative)[2]
Pd-PEPPSI-IPrIPrK₂CO₃THF60N/AHigh (qualitative)[3]

Note: The data for Pd(PPh₃)₄ is derived from the coupling of 2,4-dichloropyrimidine, which serves as a close proxy for the reactivity of this compound. The performance of Buchwald and PEPPSI catalysts is inferred from their documented high efficiency in coupling other challenging chloro-substituted N-heterocycles.

In-Depth Catalyst Comparison

1. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Classical Workhorse

This catalyst is one of the most traditional and widely used pre-catalysts for Suzuki couplings. While it can be effective, it often requires higher temperatures and longer reaction times for unactivated aryl chlorides. For substrates like chloropyrimidines, its performance can be moderate to good, but it may be outperformed by more modern, specialized catalyst systems. A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine demonstrated an 81% yield in just 15 minutes, highlighting that reaction conditions can significantly enhance the efficacy of this classic catalyst[1].

2. Buchwald Ligand-Based Catalysts (e.g., SPhos): The Standard for Challenging Couplings

3. PEPPSI Catalysts (e.g., Pd-PEPPSI-IPr): The Air- and Moisture-Stable Powerhouse

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, particularly those bearing N-heterocyclic carbene (NHC) ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are known for their high stability and reactivity. These pre-catalysts are often air- and moisture-stable, making them convenient to handle. The strong σ-donating ability of the NHC ligand enhances the catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions. Pd-PEPPSI-IPr has demonstrated high efficiency in the Suzuki-Miyaura cross-coupling of various amides and is a strong candidate for the coupling of this compound[3].

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura coupling of this compound. This protocol should be adapted and optimized for the specific catalyst system being employed.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%; or Pd(OAc)₂/SPhos, 2 mol% Pd/4 mol% ligand; or Pd-PEPPSI-IPr, 2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF, to achieve a concentration of ~0.1 M)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • If using a solid palladium pre-catalyst and ligand, add them to the flask.

  • Seal the flask and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60-110 °C) for the specified time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling experiment and the fundamental catalytic cycle.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base catalyst Add Catalyst System reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup monitoring->extraction drying Dry Organic Layer extraction->drying purification Column Chromatography drying->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl R-X OxAdd Oxidative Addition PdII_Biaryl R-Pd(II)L_n-R' PdII_Aryl->PdII_Biaryl R'-B(OH)₂ Transmetal Transmetalation PdII_Biaryl->Pd0 R-R' RedElim Reductive Elimination ArylHalide R-X (this compound) BoronicAcid R'-B(OH)₂ + Base Product R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Navigating Nucleophilic Substitution: A Comparative Guide to Base Efficiency in 4-Chloro-2-fluoropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of a base is a critical parameter in optimizing nucleophilic aromatic substitution (SNAr) reactions of 4-Chloro-2-fluoropyrimidine. This guide provides a comprehensive comparison of the efficiency of various bases in these reactions, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

The pyrimidine core is a privileged scaffold in medicinal chemistry, and the functionalization of this compound is a key step in the synthesis of a multitude of biologically active compounds. The efficiency of the SNAr reaction at the C4 position is highly dependent on the choice of base, which can influence reaction rates, yields, and impurity profiles. This guide aims to elucidate the performance of commonly employed organic and inorganic bases in this context.

Comparative Analysis of Base Performance

The selection of an appropriate base is crucial for the deprotonation of the incoming nucleophile and for scavenging the hydrogen chloride generated during the reaction. The basicity (pKa), solubility, and steric hindrance of the base are all factors that can significantly impact the reaction outcome. Below is a summary of quantitative data from various studies, highlighting the performance of different bases in the SNAr of this compound with amine nucleophiles.

BaseNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
DIPEA BenzylamineAcetonitrile0283 (for a related substrate)[1]
Triethylamine (TEA) Substituted AminesPropanol120-1400.25-0.5~54 (for 2-amino-4-chloropyrimidine)[2]
Potassium Carbonate (K2CO3) 4-AminophenolDMF806Not specified, used in synthesis[3]
Sodium Hydroxide (NaOH) Not specifiedNot specifiedNot specifiedNot specifiedGeneral principle: higher pKa gives higher yield[4]
Cesium Carbonate (Cs2CO3) Not specifiedToluene1001288 (for a related fluoroarene)
Potassium Phosphate (K3PO4) Not specifiedToluene1001285 (for a related fluoroarene)
Sodium Carbonate (Na2CO3) Not specifiedToluene1001265 (for a related fluoroarene)

Note: The data presented is compiled from multiple sources and may involve different, though structurally related, pyrimidine substrates and nucleophiles. Direct comparison of yields should be approached with caution as reaction conditions and substrates are not identical across all entries. However, the table provides a valuable overview of the general efficacy of these bases. A general trend observed is that stronger bases, particularly inorganic bases, can lead to higher yields in SNAr reactions of related fluoroarenes[4].

Experimental Protocols

To ensure reproducibility and facilitate the application of these findings, detailed experimental methodologies for a representative SNAr reaction are provided below.

General Procedure for Nucleophilic Aromatic Substitution of this compound with an Amine:

  • Reactant Preparation: To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, DMF, or propanol), add the amine nucleophile (1.0-1.2 equivalents).

  • Addition of Base: Add the selected base (1.2-2.0 equivalents). For solid bases like K2CO3, ensure efficient stirring.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, typically 80-120°C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an organic solvent was used, it may be removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the desired 4-aminopyrimidine derivative.

Mandatory Visualizations

To further clarify the processes involved, the following diagrams illustrate the logical workflow of the experiment and the underlying reaction mechanism.

experimental_workflow start Start reactants Combine this compound, Nucleophile, Solvent, and Base start->reactants reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) reactants->reaction workup Aqueous Work-up reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Characterize Final Product (NMR, MS) purification->product

Caption: Experimental workflow for the SNAr reaction.

snar_mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products pyrimidine This compound intermediate Resonance-Stabilized Intermediate pyrimidine->intermediate nucleophile Nucleophile (Nu-H) nucleophile->intermediate Nucleophilic Attack base Base base->nucleophile Deprotonation product Substituted Pyrimidine intermediate->product Elimination of Cl- salt Base-HCl Salt

References

Cost-benefit analysis of different synthetic pathways using 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Key Synthetic Pathways

In the landscape of modern pharmaceutical and agrochemical research, the efficient and cost-effective synthesis of novel molecular entities is paramount. 4-Chloro-2-fluoropyrimidine stands as a versatile and highly valuable building block, offering multiple avenues for the introduction of diverse functionalities onto the pyrimidine core. This guide provides a comprehensive cost-benefit analysis of two principal synthetic pathways originating from this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. By presenting detailed experimental protocols, quantitative data, and a thorough economic evaluation, this document aims to empower researchers to make informed decisions in their synthetic strategies.

Executive Summary

This guide directly compares the synthesis of two analogous compounds, 4-(phenylamino)-2-fluoropyrimidine via an SNAr reaction and 4-phenyl-2-fluoropyrimidine via a Suzuki-Miyaura coupling, both starting from this compound. The SNAr pathway presents a more cost-effective and simpler route for introducing amine functionalities, while the Suzuki-Miyaura coupling, despite its higher initial cost, offers unparalleled versatility for creating carbon-carbon bonds, crucial for the synthesis of a wide array of complex molecules.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the two synthetic pathways, providing a clear and concise comparison of their respective costs, efficiencies, and resource requirements.

Table 1: Reagent and Solvent Costs

Reagent/SolventSupplierCatalog NumberPurityQuantityPrice (USD)Cost per mmol/mL (USD)
This compoundBLD Pharm51422-00-598%1 g50.000.377
AnilineSigma-Aldrich242284≥99.5%100 mL52.700.048
Phenylboronic acidGTI Laboratory Supplies-100%5 g46.451.13
Pd(PPh₃)₄Sigma-Aldrich20996899%1 g150.000.129 (per mg)
Potassium Carbonate (K₂CO₃)Sigma-AldrichP583≥99%500 g45.000.0003
1,4-DioxaneSigma-Aldrich360481≥99.5%1 L100.000.10
Water (Deionized)----Negligible-
EthanolSigma-AldrichE7023≥99.5%1 L60.000.06
Ethyl AcetateSigma-Aldrich270989≥99.5%1 L70.000.07
HexaneSigma-Aldrich293337≥95%1 L55.000.055

Note: Prices are approximate and subject to change. The cost per mmol/mL is calculated based on the provided quantity and price.

Table 2: Reaction Parameter Comparison

ParameterPathway 1: SNAr (Amination)Pathway 2: Suzuki Coupling
Product 4-(phenylamino)-2-fluoropyrimidine4-phenyl-2-fluoropyrimidine
Yield ~85%~71%
Reaction Time 6 hours15 minutes (Microwave)
Temperature 80 °C100 °C (Microwave)
Catalyst Required NoYes (Palladium)
Inert Atmosphere NoYes
Workup Complexity Simple filtration and washingExtraction and column chromatography
Cost of Reactants per mmol of Product ~$0.43~$1.60
Overall Cost-Benefit High yield, low cost, simple procedureFast reaction, high versatility, higher cost

Experimental Protocols

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 4-(phenylamino)-2-fluoropyrimidine

Methodology:

  • To a round-bottom flask is added this compound (1.0 g, 7.55 mmol, 1.0 equiv) and ethanol (20 mL).

  • Aniline (0.77 mL, 8.31 mmol, 1.1 equiv) is added to the stirred solution.

  • The reaction mixture is heated to 80 °C and stirred for 6 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol (2 x 10 mL) and dried under vacuum to afford the desired product.

Pathway 2: Suzuki-Miyaura Cross-Coupling - Synthesis of 4-phenyl-2-fluoropyrimidine

Methodology:

  • To a microwave reaction vial is added this compound (1.0 g, 7.55 mmol, 1.0 equiv), phenylboronic acid (1.01 g, 8.31 mmol, 1.1 equiv), and potassium carbonate (3.13 g, 22.65 mmol, 3.0 equiv).

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (436 mg, 0.378 mmol, 0.05 equiv) is added.

  • A mixture of 1,4-dioxane (15 mL) and water (3 mL) is added.

  • The vial is sealed and placed in a microwave reactor. The mixture is irradiated at 100 °C for 15 minutes.

  • After cooling, the reaction mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product.

Mandatory Visualization

Synthetic_Pathways cluster_SNAr Pathway 1: Nucleophilic Aromatic Substitution (SNAr) cluster_Suzuki Pathway 2: Suzuki-Miyaura Coupling start1 This compound reagent1 Aniline, Ethanol, 80°C, 6h start1->reagent1 product1 4-(phenylamino)-2-fluoropyrimidine reagent1->product1 start2 This compound reagent2 Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C, 15 min (µW) start2->reagent2 product2 4-phenyl-2-fluoropyrimidine reagent2->product2

Caption: Comparative synthetic pathways from this compound.

Experimental_Workflows cluster_workflow_SNAr SNA-r Workflow cluster_workflow_Suzuki Suzuki Coupling Workflow snar_start Mix Reactants snar_heat Heat at 80°C for 6h snar_start->snar_heat snar_cool Cool to RT snar_heat->snar_cool snar_filter Filter Solid snar_cool->snar_filter snar_wash Wash with Ethanol snar_filter->snar_wash snar_dry Dry Product snar_wash->snar_dry snar_product Final Product snar_dry->snar_product suzuki_start Mix Reactants & Catalyst suzuki_mw Microwave at 100°C for 15 min suzuki_start->suzuki_mw suzuki_cool Cool to RT suzuki_mw->suzuki_cool suzuki_extract Extraction with EtOAc suzuki_cool->suzuki_extract suzuki_dry Dry Organic Layer suzuki_extract->suzuki_dry suzuki_concentrate Concentrate suzuki_dry->suzuki_concentrate suzuki_purify Column Chromatography suzuki_concentrate->suzuki_purify suzuki_product Final Product suzuki_purify->suzuki_product

Caption: Step-by-step experimental workflows for each synthetic pathway.

Cost-Benefit Analysis

Pathway 1: SNAr (Amination)

  • Benefits:

    • Cost-Effective: This pathway is significantly cheaper due to the absence of an expensive metal catalyst and the lower cost of aniline compared to phenylboronic acid.

    • Simplicity: The reaction protocol is straightforward, requiring standard laboratory equipment and a simple workup procedure.

    • High Yield: The reaction typically proceeds with high efficiency, leading to a good return on starting material.

    • Scalability: The simplicity of the procedure makes it amenable to large-scale synthesis.

    • Green Chemistry: The use of ethanol as a solvent is more environmentally friendly compared to dioxane.

  • Drawbacks:

    • Limited Scope: This method is primarily limited to the introduction of amine nucleophiles.

Pathway 2: Suzuki-Miyaura Cross-Coupling

  • Benefits:

    • Versatility: The Suzuki coupling allows for the formation of C-C bonds, enabling the introduction of a vast array of aryl, heteroaryl, and alkyl groups. This versatility is a major advantage in drug discovery for structure-activity relationship (SAR) studies.

    • Rapid Reaction: Microwave-assisted Suzuki couplings are extremely fast, significantly reducing reaction times from hours to minutes.

    • High Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, minimizing the need for protecting groups.

  • Drawbacks:

    • Higher Cost: The primary drawback is the cost of the palladium catalyst and the boronic acid reagent.

    • Complexity: The reaction requires an inert atmosphere and a more complex workup involving extraction and column chromatography, which can be time-consuming and solvent-intensive.

    • Catalyst Removal: Trace amounts of palladium may need to be removed from the final product, especially for pharmaceutical applications, which can add to the overall cost and complexity.

Conclusion

The choice between Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling for the functionalization of this compound is highly dependent on the specific synthetic goal and available resources.

For the straightforward and cost-effective synthesis of 4-amino-2-fluoropyrimidine derivatives, the SNAr pathway is the clear choice . Its simplicity, high yield, and low cost make it ideal for producing large quantities of these valuable intermediates.

Conversely, when the objective is to explore a wider chemical space by introducing diverse carbon-based substituents, the Suzuki-Miyaura coupling is the superior methodology . Despite its higher cost and complexity, the unparalleled versatility and speed of this reaction make it an indispensable tool for medicinal chemists and drug development professionals aiming to generate novel and complex molecular architectures.

Ultimately, a thorough understanding of the costs, benefits, and limitations of each pathway, as outlined in this guide, will enable researchers to select the most appropriate synthetic strategy to achieve their research and development objectives efficiently and economically.

Benchmarking 4-Chloro-2-fluoropyrimidine: A Comparative Guide for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of drug discovery, the efficiency of synthesizing diverse compound libraries is paramount. Parallel synthesis has emerged as a key strategy, enabling the rapid generation of numerous analogs for lead identification and optimization. The choice of core scaffolds and building blocks is critical to the success of these endeavors. Among the privileged heterocyclic structures, pyrimidines are frequently employed due to their prevalence in biologically active molecules. This guide provides a comprehensive performance comparison of 4-Chloro-2-fluoropyrimidine against other common dihalopyrimidine alternatives in the context of parallel synthesis, offering valuable insights for researchers, scientists, and drug development professionals.

This document delves into the reactivity of this compound in key synthetic transformations utilized in library synthesis, namely Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By presenting available experimental data, this guide aims to provide a clear, objective comparison to aid in the strategic selection of building blocks for high-throughput synthesis campaigns.

Comparative Performance in Key Cross-Coupling Reactions

The utility of a halopyrimidine building block in parallel synthesis is largely determined by its reactivity and selectivity in robust, high-yielding cross-coupling reactions. The following sections present a comparative analysis of this compound with its common alternatives, 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, in Suzuki-Miyaura and Buchwald-Hartwig reactions. It is important to note that the presented data is collated from various sources and direct, side-by-side comparisons under identical conditions are limited. Therefore, the data should be interpreted as a representative guide to the expected performance of these reagents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of pyrimidine chemistry, it allows for the introduction of a wide variety of aryl and heteroaryl substituents. The reactivity of the C-Cl bond is generally lower than that of C-Br or C-I bonds, often requiring more active catalysts and harsher reaction conditions. The presence of a fluorine atom at the C2 position in this compound can be expected to influence the reactivity at the C4 position through electronic effects. However, in palladium-catalyzed cross-coupling reactions, the C-F bond is generally unreactive.

ReagentCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-Dichloropyrimidine Phenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[1]
2,4-Dichloropyrimidine 4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2577[1]
4,6-Dichloropyrimidine Phenylboronic acidPd(OAc)₂ / PPh₃ / K₃PO₄Toluene11012~75 (mono-arylated)[2]
4,6-Dichloropyrimidine Various arylboronic acidsPd(PPh₃)₂Cl₂ / K₃PO₄1,4-Dioxane1001260-85 (di-arylated)[2]

Note: Specific data for Suzuki coupling of this compound in a parallel synthesis context is limited in the reviewed literature. However, based on general principles of halopyrimidine reactivity, the C4-Cl bond is expected to undergo coupling under conditions similar to those used for dichloropyrimidines. The fluorine at C2 is generally not displaced in Suzuki reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, crucial for the synthesis of many biologically active compounds. The reactivity of chloropyrimidines in this reaction is also dependent on the catalyst system and reaction conditions. The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, and this effect can be modulated by the substituents.

ReagentAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-Dichloropyridine AnilinePd₂(dba)₃ / XPhosK₂CO₃t-BuOH110395 (at C2)[3]
2,4-Dichloropyrimidine Various AminesPd₂(dba)₃ / BINAPNaOtBuToluene802-470-95Inferred from general protocols
4,6-Dichloropyrimidine Various AminesPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10012-2460-90Inferred from general protocols

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful parallel synthesis. The following sections provide generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for high-throughput formats.

General Protocol for Parallel Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of a chloropyrimidine with an arylboronic acid.

Materials:

  • Chloropyrimidine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To an array of reaction vials or a 96-well plate, add the chloropyrimidine, arylboronic acid, palladium catalyst, and base.

  • Seal the vials/plate and purge with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent to each reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for the specified time (typically 2-16 hours).

  • Monitor the reaction progress by a high-throughput method such as LC-MS.

  • Upon completion, cool the reaction mixtures to room temperature.

  • Perform a parallel work-up, which may include aqueous extraction and/or solid-phase extraction to remove excess reagents and catalyst residues.

  • The crude products can be purified using high-throughput parallel purification techniques like mass-directed automated HPLC.

General Protocol for Parallel Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of a chloropyrimidine with a primary or secondary amine.

Materials:

  • Chloropyrimidine (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, dispense the palladium pre-catalyst, phosphine ligand, and base into an array of reaction vessels.

  • Add the chloropyrimidine and the amine to each vessel.

  • Seal the vessels and add the anhydrous, degassed solvent.

  • Heat the reaction mixtures to the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 4-24 hours).

  • Monitor the reactions in parallel using LC-MS.

  • After cooling to room temperature, perform a parallel work-up. This may involve quenching the reaction, followed by liquid-liquid extraction or solid-phase extraction.

  • Purify the products using an automated parallel purification system.

Visualizing Workflows and Pathways

To further clarify the processes involved in parallel synthesis and the potential applications of the synthesized compounds, the following diagrams are provided.

G cluster_prep Library Preparation cluster_reaction Parallel Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage reagent_dispensing Reagent Dispensing (Pyrimidine, Boronic Acid/Amine, Catalyst, Base) solvent_addition Solvent Addition reagent_dispensing->solvent_addition heating_stirring Heating & Stirring (e.g., 96-well plate) solvent_addition->heating_stirring reaction_monitoring Reaction Monitoring (LC-MS) heating_stirring->reaction_monitoring parallel_workup Parallel Work-up (SPE or LLE) reaction_monitoring->parallel_workup parallel_purification Parallel Purification (Mass-directed HPLC) parallel_workup->parallel_purification purity_analysis Purity & Identity Analysis (LC-MS, NMR) parallel_purification->purity_analysis compound_storage Compound Plating & Storage purity_analysis->compound_storage

Caption: A generalized experimental workflow for parallel synthesis.

Many pyrimidine derivatives are designed as kinase inhibitors, which play a crucial role in cellular signaling pathways implicated in diseases like cancer.

G cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-2-fluoropyrimidine, a halogenated heterocyclic compound commonly used in pharmaceutical synthesis. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Hazard Considerations

This compound is a hazardous substance that requires careful handling. Based on available safety data, the primary concerns are its toxicity, potential for severe skin and eye irritation, and environmental hazards. All handling and disposal procedures should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, a face shield, and a laboratory coat.

Quantitative Disposal Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data related to the disposal of this compound and similar halogenated compounds.

ParameterGuidelineRationale
Waste Classification Halogenated Organic WasteContains chlorine and fluorine, requiring specific disposal methods.[1][2][3]
Container Type Tightly sealed, properly labeled, approved hazardous waste containerPrevents leakage and ensures proper identification and handling.[4][5][6]
Container Fill Level Do not exceed 90% capacityPrevents spills and allows for vapor expansion.[6]
Segregation Segregate from non-halogenated wasteDifferent disposal methods are required for each waste type.[1][7]
Incompatible Materials Strong oxidizing agents, strong acidsAvoids hazardous chemical reactions during storage and disposal.[4]
Primary Disposal Method Licensed chemical destruction plant or controlled incinerationEnsures complete and safe destruction of the hazardous compound.[8]
Sewer Disposal ProhibitedPrevents contamination of water systems.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as "halogenated organic waste."[1][2][3]

  • This waste stream must be kept separate from all other waste types, particularly non-halogenated organic solvents, to ensure proper disposal and avoid increased disposal costs.[1][7]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled with "Halogenated Organic Waste" and the full chemical name, "this compound."[4][5][6]

  • Ensure the container is kept tightly closed when not in use.[6]

3. Collection and Storage:

  • Collect the waste in the designated container, ensuring not to exceed 90% of its capacity.[6]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[4]

4. Final Disposal:

  • The primary and recommended method for the final disposal of this compound is through a licensed and approved hazardous waste disposal company.[5][8][9]

  • These facilities will typically use high-temperature incineration with flue gas scrubbing to ensure the complete destruction of the compound and to neutralize harmful byproducts.[8]

  • Do not attempt to dispose of this chemical via drains or as regular solid waste.[8]

5. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated (this compound) classify Classify as Halogenated Organic Waste start->classify segregate Segregate from Non-Halogenated Waste classify->segregate container Use Labeled, Sealed Waste Container segregate->container store Store Safely (Cool, Dry, Ventilated) container->store disposal Arrange for Pickup by Licensed Disposal Company store->disposal end Incineration at Approved Facility disposal->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Essential Safety and Logistical Guidance for Handling 4-Chloro-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-2-fluoropyrimidine (CAS No. 51422-00-5) was publicly available at the time of this document's creation. The following guidance is synthesized from the safety data of structurally similar halogenated pyrimidines and pyridines. Researchers, scientists, and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use. All operations should be conducted by trained personnel.

This document provides crucial safety and logistical information for the handling and disposal of this compound, a key intermediate in pharmaceutical research and development. Adherence to these protocols is vital for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Potential health effects may include skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4] Ingestion may be harmful.[4] Therefore, a stringent personal protective equipment (PPE) protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Required Equipment Key Specifications & Best Practices
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must be tightly fitting. A face shield should be worn over the goggles to provide maximum protection against splashes.[1][2][3]
Skin & Body Protection Chemical-Resistant GlovesDouble-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.[1]
Flame-Retardant Lab CoatA fully buttoned lab coat made of a flame-retardant material should be worn over personal clothing.
Full-Length Pants & Closed-Toe ShoesPants and shoes must cover the legs and entire foot to prevent skin exposure.
Respiratory Protection NIOSH-Approved RespiratorAll handling of solid or volatile forms of this compound must be conducted within a certified chemical fume hood.[2][5] If there is a risk of inhalation, a NIOSH-approved respirator should be used.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to immediate waste segregation.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Immediate Post-Handling Verify Fume Hood Verify Fume Hood Functionality Don PPE Don Appropriate PPE Verify Fume Hood->Don PPE Prepare Materials Prepare Necessary Equipment & Reagents Don PPE->Prepare Materials Weigh Compound Weigh Compound in Fume Hood Prepare Materials->Weigh Compound Proceed to Handling Perform Reaction Perform Experimental Procedure Weigh Compound->Perform Reaction Segregate Waste Segregate Waste at Point of Generation Perform Reaction->Segregate Waste Proceed to Cleanup Decontaminate Decontaminate Work Surfaces Segregate Waste->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE

Caption: Operational Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.

Table 2: Waste Disposal Plan for this compound

Waste Type Description Disposal Container Disposal Protocol
Bulk Chemical Waste Unused or excess this compound, reaction mixtures.Labeled, sealed, and compatible hazardous waste container.Dispose of through an approved hazardous waste disposal plant.[2][3][6] Do not pour down the drain.
Contaminated Solids Gloves, pipette tips, weigh boats, absorbent pads, etc.Labeled yellow "Trace Chemotherapy Waste" or equivalent hazardous waste container.[7][8]Collect in a designated, sealed container within the fume hood.
Contaminated Sharps Needles, syringes, or other contaminated sharp objects.Puncture-resistant sharps container for hazardous waste.Place directly into the sharps container immediately after use.
Empty Containers "RCRA empty" containers (less than 3% of the original drug remaining).[8]Labeled yellow "Trace Chemotherapy Waste" or equivalent hazardous waste container.[7][8]Rinse with a suitable solvent three times; collect the rinsate as bulk chemical waste.

The following decision tree illustrates the waste segregation process.

Waste Disposal Decision Tree for this compound Start Waste Generated Is it a sharp? Is it a sharp? Start->Is it a sharp? Sharps Container Dispose in Hazardous Sharps Container Is it a sharp?->Sharps Container Yes Is it bulk liquid or solid chemical? Is it bulk liquid or solid chemical? Is it a sharp?->Is it bulk liquid or solid chemical? No End Properly Segregated Waste Sharps Container->End Bulk Waste Container Dispose in Bulk Hazardous Waste Container Is it bulk liquid or solid chemical?->Bulk Waste Container Yes Is it contaminated labware (gloves, wipes, etc.)? Is it contaminated labware (gloves, wipes, etc.)? Is it bulk liquid or solid chemical?->Is it contaminated labware (gloves, wipes, etc.)? No Bulk Waste Container->End Trace Waste Container Dispose in Trace Hazardous Waste Container Is it contaminated labware (gloves, wipes, etc.)?->Trace Waste Container Yes Trace Waste Container->End

Caption: Waste Disposal Decision Tree.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's environmental health and safety department.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.